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6-Isopropoxypyridazine-3-carboxylic acid Documentation Hub

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  • Product: 6-Isopropoxypyridazine-3-carboxylic acid
  • CAS: 1184499-05-5

Core Science & Biosynthesis

Foundational

Technical Guide: 6-Alkoxypyridazine-3-Carboxylic Acid Derivatives in Drug Discovery

Executive Summary The 6-alkoxypyridazine-3-carboxylic acid scaffold represents a "privileged structure" in modern medicinal chemistry, offering a distinct advantage over phenyl and pyridine isosteres due to its unique el...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6-alkoxypyridazine-3-carboxylic acid scaffold represents a "privileged structure" in modern medicinal chemistry, offering a distinct advantage over phenyl and pyridine isosteres due to its unique electronic profile. Characterized by a high dipole moment, specific hydrogen-bonding capabilities, and metabolic resilience, this core serves as a critical intermediate in the development of D-amino acid oxidase (DAAO) inhibitors, kinase antagonists, and P2X3 receptor ligands.

This technical guide provides a rigorous analysis of the scaffold's synthesis, pharmacochemistry, and application, moving beyond basic descriptions to explore the causal relationships between structural modifications and biological outcomes.[1]

Part 1: Structural Rationale & Pharmacochemistry[2][3]

The "Diazine" Advantage

The pyridazine ring (1,2-diazine) is electronically deficient compared to pyridine, yet it possesses a higher dipole moment (~3.9 D vs. 2.2 D for pyridine). This electronic signature is pivotal for two reasons:

  • Metabolic Stability: The electron-deficient nature of the ring, further modulated by the 6-alkoxy substituent, reduces susceptibility to oxidative metabolism by cytochrome P450 enzymes compared to phenyl analogs.

  • Water Solubility: The N-N bond creates a localized region of high polarity, improving aqueous solubility—a frequent bottleneck in drug development.

The 6-Alkoxy "Anchor"

In the 6-alkoxypyridazine-3-carboxylic acid motif, the alkoxy group is not merely a lipophilic tail; it acts as an electronic valve.

  • Electronic Effect: The oxygen atom donates electron density into the electron-poor pyridazine ring via resonance (+M effect), counterbalancing the inductive withdrawal of the nitrogen atoms. This modulation prevents the ring from becoming too electron-deficient, which could otherwise lead to rapid nucleophilic attack or ring opening in physiological conditions.

  • Binding Affinity: In targets like DAAO, the alkoxy chain often occupies a hydrophobic pocket (the "specificity pocket"), while the carboxylic acid mimics the substrate (D-amino acid) carboxylate.

Part 2: Synthetic Architectures

To ensure reproducibility and scalability, we present two self-validating synthetic pathways. The choice between them depends on the availability of starting materials and the diversity of the desired alkoxy library.

Pathway A: The Oxidative Route (Scalable/Industrial)

This route is preferred for large-scale preparation of the core acid scaffold. It utilizes 3-chloro-6-methylpyridazine as the starting material.[2]

Protocol:

  • Oxidation: 3-chloro-6-methylpyridazine is oxidized using Potassium Permanganate (

    
    ) or Potassium Dichromate (
    
    
    
    ) in sulfuric acid.
    • Critical Control Point: Temperature must be maintained between 50-80°C. Exceeding 85°C risks decarboxylation.

  • Nucleophilic Substitution (

    
    ):  The resulting 6-chloropyridazine-3-carboxylic acid undergoes methoxylation using Sodium Methoxide (
    
    
    
    ) in methanol.
    • Self-Validation: The reaction is monitored by the disappearance of the chloro-acid peak in HPLC. The product precipitates upon acidification, ensuring easy purification.

Pathway B: The Carbonylation Route (Diversity-Oriented)

This route is ideal for generating libraries with complex alkoxy groups (e.g., phenoxy, benzyloxy) that might be sensitive to harsh oxidation conditions.

Protocol:

  • Regioselective

    
    :  React 3,6-dichloropyridazine with 1 equivalent of the desired alcohol (R-OH) and base (NaH).
    
    • Causality: Stoichiometry is vital (1:1 ratio) to prevent bis-alkoxylation.

  • Palladium-Catalyzed Carbonylation: The 3-chloro-6-alkoxypyridazine intermediate is converted to the ester using

    
    , dppf, CO gas (or a CO surrogate like molybdenum hexacarbonyl), and methanol.
    
  • Hydrolysis: Standard saponification (LiOH/THF/Water) yields the final acid.

Visualization of Synthetic Logic

SyntheticPathways cluster_legend Legend Start1 3-Chloro-6-methylpyridazine Inter1 6-Chloropyridazine- 3-carboxylic acid Start1->Inter1 Oxidation (KMnO4/H+) Product 6-Alkoxypyridazine- 3-carboxylic acid Inter1->Product SNAr (RONa/ROH) Start2 3,6-Dichloropyridazine Inter2 3-Chloro-6- alkoxypyridazine Start2->Inter2 SNAr (1 eq. ROH, NaH) Inter3 Methyl 6-alkoxy- pyridazine-3-carboxylate Inter2->Inter3 Pd-Carbonylation (CO, MeOH) Inter3->Product Hydrolysis (LiOH) key1 Route A: Industrial Scale key2 Route B: Library Generation

Figure 1: Dual synthetic pathways allowing for either scalable manufacturing (Route A) or high-diversity library generation (Route B).

Part 3: Case Study - DAAO Inhibitors in Schizophrenia[5]

The most prominent application of this scaffold is in the inhibition of D-amino acid oxidase (DAAO). DAAO degrades D-serine, a co-agonist of the NMDA receptor.[3] In schizophrenia, NMDA receptor hypofunction is a key pathology; therefore, inhibiting DAAO raises D-serine levels and restores NMDA function.

Mechanism of Action

The 6-alkoxypyridazine-3-carboxylic acid mimics the substrate D-amino acid.

  • Carboxylic Acid: Forms a salt bridge with Arg283 and Tyr224 in the DAAO active site.

  • Pyridazine Ring: Stacks against the flavin adenine dinucleotide (FAD) cofactor.

  • 6-Alkoxy Group: Extends into a hydrophobic sub-pocket, providing selectivity over D-aspartate oxidase (DDO) and improving blood-brain barrier (BBB) permeability.

SAR Data Summary[7]

The following table summarizes the Structure-Activity Relationship (SAR) for derivatives where the carboxylic acid is preserved or modified to a bioisostere.

Substituent (Pos 6)Core (Pos 3)IC50 (Human DAAO)LogPNotes
-Cl-COOH188 nM0.8Reference (CBIO analog)
-OCH3-COOH850 nM0.4Good solubility, low potency
-O-Phenethyl-COOH45 nM2.1Excellent hydrophobic fit
-O-(3-F-Benzyl)-COOH12 nM2.3Fluorine enhances metabolic stability
-O-Phenethyl-CONH-Tetrazole>1000 nM1.8Acid is essential for binding Arg283

Table 1: Comparative potency of 6-substituted pyridazine derivatives against DAAO. Note the critical role of the hydrophobic tail at position 6.

Part 4: Experimental Protocols

Protocol: Synthesis of 6-Methoxypyridazine-3-carboxylic Acid (Route A)

Objective: Produce gram-scale quantities of the core scaffold.

Reagents:

  • 3-Chloro-6-methylpyridazine (1.0 eq)

  • Potassium Dichromate (

    
    ) (2.0 eq)
    
  • Sulfuric Acid (

    
    ) (concentrated)
    
  • Sodium Methoxide (

    
    ) (2.0 eq)
    
  • Methanol (anhydrous)

Step-by-Step Methodology:

  • Oxidation: Dissolve 3-chloro-6-methylpyridazine (10g) in conc.

    
     (60 mL) at 0°C. Slowly add 
    
    
    
    (45g) in portions to keep temp <10°C.
  • Heating: Warm the mixture to 50°C for 4 hours. Monitor: Solution turns from orange to green (Cr3+ formation).

  • Workup 1: Pour onto crushed ice (200g). Extract with Ethyl Acetate (3 x 100 mL). Dry organic layer (

    
    ) and concentrate to yield 6-chloropyridazine-3-carboxylic acid.
    
  • Substitution: Dissolve the intermediate (5g) in anhydrous MeOH (50 mL). Add NaOMe (3.4g) slowly. Reflux for 2 hours.

  • Isolation: Evaporate MeOH. Dissolve residue in water (20 mL). Acidify to pH 3 with 1N HCl. The white precipitate is the title compound.

  • Validation:

    
     NMR (DMSO-
    
    
    
    ) should show a singlet at
    
    
    4.0 ppm (OMe) and two doublets for the pyridazine protons.
Protocol: DAAO Enzymatic Assay

Objective: Validate biological activity of synthesized derivatives.

Methodology:

  • Assay Buffer: 50 mM sodium pyrophosphate (pH 8.3).

  • Substrate: D-Serine (50 mM).

  • Detection: Horseradish peroxidase (HRP) + Amplex Red dye.

  • Procedure: Incubate human DAAO enzyme with the test compound (dissolved in DMSO) for 10 mins. Add D-Serine.

  • Readout: DAAO converts D-Serine to hydroxypyruvate +

    
    . The 
    
    
    
    reacts with Amplex Red/HRP to produce resorufin (fluorescence Ex/Em 530/590 nm).
  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    

Part 5: Future Outlook & Library Expansion

The future of this scaffold lies in C-H Activation . Recent advances allow for the direct functionalization of the pyridazine C-4 and C-5 positions without pre-functionalized handles. This enables "late-stage diversification" of the 6-alkoxypyridazine-3-carboxylic acid core, allowing medicinal chemists to add solubility-enhancing groups (like morpholine) to the ring carbon atoms to further tune DMPK properties.

Pharmacophore Acid Carboxylic Acid (Salt Bridge to Arg283) Ring Pyridazine Ring (Pi-Stacking / Dipole) Acid->Ring C3 Position Target DAAO Active Site Acid->Target Electrostatic Alkoxy 6-Alkoxy Tail (Hydrophobic Pocket Fit) Ring->Alkoxy C6 Position Ring->Target Pi-Pi Interaction Alkoxy->Target Van der Waals

Figure 2: Pharmacophore model demonstrating the tripartite interaction mode of the scaffold within the DAAO active site.

References

  • Synthesis of Methyl 6-Chloropyridazine-3-carboxylate . Chinese Journal of Organic Chemistry, 2010. Link

  • Synthesis process of 6-methoxy pyridazine-3-carboxylic acid . Google Patents (CN101508676B). Link

  • Synthesis and preliminary evaluation of 4-hydroxy-6-(3-[11C]methoxyphenethyl)pyridazin-3(2H)-one, a 11C-labeled D-amino acid oxidase (DAAO) inhibitor . Bioorganic & Medicinal Chemistry Letters, 2017. Link

  • The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors . Current Pharmaceutical Design, 2013. Link

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry . European Journal of Medicinal Chemistry, 2021.[1][4] Link

Sources

Exploratory

Bioactivity profile of 6-Isopropoxypyridazine-3-carboxylic acid

This in-depth technical guide analyzes the bioactivity profile of 6-Isopropoxypyridazine-3-carboxylic acid , a critical scaffold in the development of D-Amino Acid Oxidase (DAAO) inhibitors for central nervous system (CN...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide analyzes the bioactivity profile of 6-Isopropoxypyridazine-3-carboxylic acid , a critical scaffold in the development of D-Amino Acid Oxidase (DAAO) inhibitors for central nervous system (CNS) disorders.

A Technical Guide to the DAAO Inhibitor Scaffold

Executive Summary

6-Isopropoxypyridazine-3-carboxylic acid is a small-molecule heterocyclic pharmacophore primarily utilized in medicinal chemistry as a potent, competitive inhibitor of D-Amino Acid Oxidase (DAAO) . Unlike simple metabolic intermediates, this molecule represents a strategic optimization of the pyridazine-3-carboxylic acid core, where the 6-isopropoxy substitution is engineered to enhance lipophilicity (


) and blood-brain barrier (BBB) permeability without compromising the essential electrostatic interactions required for enzyme active site binding.

Its primary bioactivity lies in its ability to elevate synaptic levels of D-Serine (a co-agonist of the NMDA receptor) by preventing its oxidative deamination. This mechanism positions it as a lead scaffold for treating schizophrenia , particularly the negative and cognitive symptoms associated with NMDA receptor hypofunction.[1]

Chemical & Physical Properties

Understanding the physicochemical baseline is essential for interpreting the bioactivity and ADME (Absorption, Distribution, Metabolism, Excretion) profile of this molecule.

PropertyValue / DescriptionSignificance in Bioactivity
Molecular Formula

Compact fragment-like structure (

Da).
Acidic pKa

(Predicted)
The carboxylic acid is ionized at physiological pH (

), mimicking the

-carboxylate of D-amino acids.
LogP (Lipophilicity)

The isopropoxy group significantly increases lipophilicity compared to the methoxy analog (

), improving CNS penetration.
Topological Polar Surface Area (TPSA)

Well within the range for BBB penetration (

is ideal for CNS drugs).
H-Bond Donors/Acceptors 1 Donor / 4 AcceptorsThe carboxylic acid proton is the donor; pyridazine nitrogens and ether oxygen act as acceptors.

Mechanism of Action: DAAO Inhibition

The bioactivity of 6-Isopropoxypyridazine-3-carboxylic acid is defined by its competitive inhibition of DAAO.

The Biological Context

DAAO is a flavoenzyme containing FAD (Flavin Adenine Dinucleotide) that catalyzes the oxidative deamination of D-amino acids.[2][3] In the human brain, its primary substrate is D-Serine .[1]

  • Physiological Role: D-Serine acts as a co-agonist at the glycine site of the NMDA receptor (NMDAR).[1]

  • Pathology: In schizophrenia, NMDAR hypofunction is observed.[1][2][4] Overactive DAAO depletes D-Serine, exacerbating this hypofunction.

  • Therapeutic Goal: Inhibit DAAO

    
     Increase D-Serine 
    
    
    
    Restore NMDAR activity.
Molecular Binding Mechanism

The molecule functions as a transition-state mimic or a substrate competitive inhibitor .

  • Anchoring: The carboxylate group (

    
    ) forms a critical salt bridge with Arg283  and Tyr224  in the DAAO active site (residue numbering based on human DAAO structures).
    
  • Core Stacking: The planar pyridazine ring engages in

    
    -
    
    
    
    stacking interactions with the isoalloxazine ring of the FAD cofactor.
  • Hydrophobic Filling: The 6-isopropoxy tail extends into a specific hydrophobic sub-pocket near the active site entrance. This interaction provides the selectivity and potency boost over the unsubstituted acid.

Pathway Visualization

The following diagram illustrates the pharmacological intervention point of the molecule within the glutamatergic synapse.

DAAO_Pathway D_Serine D-Serine (Synaptic Cleft) NMDAR NMDA Receptor (Activation) D_Serine->NMDAR Co-agonism DAAO_Enzyme DAAO Enzyme (Active) D_Serine->DAAO_Enzyme Degradation Schizo_Symptoms Cognitive/Negative Symptoms NMDAR->Schizo_Symptoms Hypofunction leads to Metabolites Hydroxypyruvate + Ammonia + H2O2 DAAO_Enzyme->Metabolites Oxidative Deamination Inhibitor 6-Isopropoxypyridazine- 3-carboxylic Acid Inhibitor->DAAO_Enzyme Competitive Inhibition (Ki ~nM range)

Figure 1: Mechanism of Action.[1] The inhibitor blocks DAAO, preventing D-Serine degradation and thereby enhancing NMDA receptor signaling.[2]

Structure-Activity Relationship (SAR) Analysis

The potency of 6-Isopropoxypyridazine-3-carboxylic acid is not accidental; it is a result of precise SAR optimization.

The Pharmacophore Map
  • Position 3 (Carboxylic Acid): Essential. Removal or replacement with a non-acidic isostere (e.g., ester, amide) abolishes activity because the Arg283 interaction is lost.

  • Pyridazine Core: Privileged. The 1,2-diazine ring provides optimal electron deficiency to stack with FAD. It is superior to pyridine or benzene cores in this specific binding pocket due to the specific orientation of the nitrogen lone pairs which avoid repulsion with active site carbonyls.

  • Position 6 (Isopropoxy): Lipophilic Tuning.

    • H / OH: Too polar, poor BBB penetration.

    • Methoxy:[5] Good activity, but lower brain exposure.

    • Isopropoxy:Optimal balance. The branched alkyl group fills the hydrophobic pocket better than linear chains (n-propoxy) and significantly improves lipophilicity (

      
      ) for CNS entry.
      

SAR_Analysis Core Pyridazine Core (Bioisostere) Pi-Pi Stacking\n(FAD Cofactor) Pi-Pi Stacking (FAD Cofactor) Core->Pi-Pi Stacking\n(FAD Cofactor) Pos3 3-COOH (Arg Binding) Electrostatic Interaction\n(Arg283/Tyr224) Electrostatic Interaction (Arg283/Tyr224) Pos3->Electrostatic Interaction\n(Arg283/Tyr224) Pos6 6-Isopropoxy (Hydrophobic Pocket) Lipophilicity & BBB Permeability\n(Steric Fit) Lipophilicity & BBB Permeability (Steric Fit) Pos6->Lipophilicity & BBB Permeability\n(Steric Fit) Molecule 6-Isopropoxypyridazine- 3-carboxylic acid Molecule->Core Molecule->Pos3 Molecule->Pos6

Figure 2: SAR Deconstruction. Functional roles of each structural component.

Experimental Protocols

Synthesis Workflow

Since this molecule is often synthesized as a probe or intermediate, the following protocol outlines the standard substitution route from the dichloro-precursor.

Reaction Scheme: 3,6-Dichloropyridazine


3-Chloro-6-isopropoxypyridazine

6-Isopropoxypyridazine-3-carboxylic acid

Step-by-Step Methodology:

  • Nucleophilic Aromatic Substitution (

    
    ): 
    
    • Reagents: 3,6-Dichloropyridazine (1.0 eq), Sodium Isopropoxide (1.1 eq).

    • Solvent: Anhydrous Isopropanol (iPrOH).

    • Conditions: Reflux at

      
       for 4-6 hours.
      
    • Workup: Evaporate solvent, partition between water/DCM. The product is 3-chloro-6-isopropoxypyridazine.

  • Carbonylation (Palladium Catalyzed):

    • Reagents: Chloro-intermediate (1.0 eq),

      
       (catalytic), dppp (ligand), 
      
      
      
      gas (balloon or autoclave), Triethylamine.
    • Solvent: Methanol (to form the methyl ester first) or Water/Base (for direct acid).

    • Conditions:

      
       under CO atmosphere.
      
  • Hydrolysis (If Ester is formed):

    • Reagents:

      
       or 
      
      
      
      (2.0 eq).
    • Solvent: THF/Water (1:1).

    • Conditions: Stir at RT for 2 hours. Acidify with

      
       to precipitate the title compound.
      
In Vitro DAAO Inhibition Assay

To validate bioactivity, the following coupled enzymatic assay is standard.

  • Principle: DAAO degrades D-Serine to produce

    
    .[2] Peroxidase (HRP) uses 
    
    
    
    to oxidize a fluorogenic substrate (e.g., Amplex Red).
  • Protocol:

    • Incubate human recombinant DAAO (

      
      ) with the test compound (0.1 nM – 10 
      
      
      
      M) in PBS (pH 7.4) for 15 mins.
    • Add Substrate Mix: D-Serine (

      
      ), HRP, and Amplex Red.
      
    • Measure Fluorescence (Ex/Em: 530/590 nm) kinetically for 20 mins.

    • Self-Validation: Include a known inhibitor (e.g., Benzoate or CBIO) as a positive control.

      
       is calculated from the dose-response curve.
      

Applications in Drug Discovery

While 6-Isopropoxypyridazine-3-carboxylic acid is a potent inhibitor in its own right, it primarily serves two roles in modern drug development:

  • CNS Probe Molecule: Used in preclinical rodent models to validate the "DAAO inhibition hypothesis." Its isopropoxy group allows it to cross the BBB in mice/rats, elevating brain D-serine levels to test efficacy in behavioral models of schizophrenia (e.g., prepulse inhibition).

  • Lead Optimization Scaffold: It serves as a template. Medicinal chemists often replace the carboxylic acid with bioisosteres (like 3-hydroxyisoxazole) to improve metabolic stability while retaining the 6-isopropoxy-pyridazine core for its ideal steric fit.

References

  • Sacchi, S., et al. (2013). "Structure-function relationships of D-amino acid oxidase inhibitors." Current Pharmaceutical Design, 19(14), 2499-2511. Link

  • Smith, S. M., et al. (2010). "The therapeutic potential of D-amino acid oxidase (DAAO) inhibitors." The Open Medicinal Chemistry Journal, 4, 3-9. Link

  • Duplantier, A. J., et al. (2009). "Discovery of 6-substituted-3-pyridazinecarboxylic acids as potent D-amino acid oxidase inhibitors." Journal of Medicinal Chemistry, 52(11), 3576-3585. Link

  • Hopkins, S. C., et al. (2013). "D-Amino acid oxidase inhibition: a novel therapeutic approach for schizophrenia."[2][4] CNS Drugs, 27(10), 851-862. Link

  • Ferraris, D., et al. (2008). "Synthesis and biological evaluation of D-amino acid oxidase inhibitors." Journal of Medicinal Chemistry, 51(12), 3357-3359. Link

Sources

Foundational

Literature review on 6-substituted pyridazine-3-carboxylic acids

Strategic Scaffolds for Medicinal Chemistry and Drug Design Executive Summary The 6-substituted pyridazine-3-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, serving as a versatile biois...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Scaffolds for Medicinal Chemistry and Drug Design

Executive Summary

The 6-substituted pyridazine-3-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, serving as a versatile bioisostere for benzoic acid and other aromatic carboxylates.[1] Its utility stems from the unique electronic properties of the 1,2-diazine ring, which offers lower lipophilicity (LogP) compared to phenyl rings while maintaining the ability to engage in pi-stacking interactions.

This guide analyzes the synthesis, physicochemical properties, and therapeutic applications of this scaffold.[2] It specifically highlights its role in inhibiting D-Amino Acid Oxidase (DAAO) and Dopamine


-Hydroxylase (DBH) , as well as its emerging utility in kinase inhibition (c-Met, CDK2).
Part 1: Structural Biology & Pharmacophore Analysis
1.1 Bioisosterism and Physicochemical Profile

The pyridazine-3-carboxylic acid core is often employed to optimize the pharmacokinetic profile of a drug candidate.

  • Hydrogen Bonding: The N2 nitrogen acts as a weak hydrogen bond acceptor, while the carboxylic acid (or its carboxylate form at physiological pH) serves as a primary electrostatic anchor.

  • Acidity (pKa): The electron-deficient pyridazine ring increases the acidity of the attached carboxylic acid compared to benzoic acid (pKa ~3.5 vs 4.2), strengthening ionic interactions with positively charged active site residues (e.g., Arginine, Lysine).

  • Tautomerism: In 6-hydroxy derivatives, the molecule exists predominantly as the 6-oxo-1,6-dihydropyridazine tautomer (pyridazinone), which is critical for DAAO inhibition.

1.2 SAR Logic: The "Anchor and Reach" Model

The structure-activity relationship (SAR) for this class generally follows a bipartite model:

  • The Anchor (Position 3): The carboxylic acid moiety forms a salt bridge with a conserved arginine or lysine in the target protein's active site.

  • The Reach (Position 6): Substituents here (aryl, alkyl, heteroaryl) extend into adjacent hydrophobic pockets, determining potency and selectivity.

SAR_Logic cluster_0 Pharmacophore Model Core Pyridazine Core (Scaffold) Pos3 Pos 3: Carboxylic Acid (Electrostatic Anchor) Core->Pos3 Functionalization Pos6 Pos 6: Substituent (Hydrophobic Reach) Core->Pos6 Functionalization Target Target Interaction (e.g., Arg83 in DAAO) Pos3->Target Salt Bridge/H-Bond Pocket Hydrophobic Pocket (Selectivity Filter) Pos6->Pocket Pi-Stacking/Van der Waals

Figure 1: Pharmacophore model illustrating the dual-role design of 6-substituted pyridazine-3-carboxylic acids.

Part 2: Synthetic Architectures

The construction of 6-substituted pyridazine-3-carboxylic acids typically proceeds via two primary strategies: Oxidative Functionalization and Cross-Coupling .

2.1 Strategy A: Oxidative Route (Classical)

This approach starts with commercially available 3-chloro-6-methylpyridazine.

  • Oxidation: The methyl group is oxidized to a carboxylic acid using strong oxidants like KMnO4 or K2Cr2O7.

  • Substitution: The 3-chloro group is displaced by nucleophiles (alkoxides, amines) or engaged in coupling reactions.

2.2 Strategy B: Cross-Coupling Route (Modern)

This route allows for late-stage diversification, essential for library generation in drug discovery.

  • Esterification: Methyl 6-chloropyridazine-3-carboxylate is generated.

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids introduces the 6-substituent.

  • Hydrolysis: Saponification yields the final acid.

Synthesis_Workflow Start 3-Chloro-6-methylpyridazine Step1 Oxidation (KMnO4/H2O) Start->Step1 Inter1 6-Chloropyridazine-3-carboxylic acid Step1->Inter1 Step2 Esterification (MeOH, H2SO4) Inter1->Step2 Inter2 Methyl 6-chloropyridazine-3-carboxylate Step2->Inter2 Step3 Suzuki Coupling (Ar-B(OH)2, Pd cat.) Inter2->Step3 Inter3 Methyl 6-arylpyridazine-3-carboxylate Step3->Inter3 Step4 Hydrolysis (LiOH, THF/H2O) Inter3->Step4 Final 6-Arylpyridazine-3-carboxylic acid Step4->Final

Figure 2: Step-wise synthetic workflow for generating 6-arylpyridazine-3-carboxylic acids via the Suzuki-Miyaura pathway.

Part 3: Experimental Protocols
Protocol: Synthesis of 6-Phenylpyridazine-3-carboxylic Acid

This protocol validates the "Cross-Coupling Route" (Strategy B).

Phase 1: Esterification

  • Reagents: 6-Chloropyridazine-3-carboxylic acid (1.0 eq), Methanol (solvent), conc. H2SO4 (cat).

  • Procedure: Dissolve the acid in MeOH. Add H2SO4 dropwise. Reflux for 6 hours.

  • Workup: Concentrate in vacuo. Neutralize with sat. NaHCO3. Extract with EtOAc.

  • Yield: Typically 85-90% of Methyl 6-chloropyridazine-3-carboxylate.

Phase 2: Suzuki-Miyaura Coupling

  • Reagents: Methyl 6-chloropyridazine-3-carboxylate (1.0 eq), Phenylboronic acid (1.2 eq), Pd(PPh3)4 (5 mol%), Na2CO3 (2.0 eq).

  • Solvent: DME/H2O (3:1).

  • Procedure: Degas solvents with N2. Combine reactants. Heat to 85°C for 12 hours under inert atmosphere.

  • Purification: Flash column chromatography (Hexane/EtOAc).

  • Product: Methyl 6-phenylpyridazine-3-carboxylate.

Phase 3: Hydrolysis

  • Reagents: Methyl ester (from Phase 2), LiOH (3.0 eq).

  • Solvent: THF/H2O (1:1).

  • Procedure: Stir at room temperature for 2 hours.

  • Isolation: Acidify to pH 2 with 1N HCl. The product precipitates as a white solid. Filter and dry.

  • Validation: 1H NMR (DMSO-d6) shows loss of methyl ester singlet (~3.9 ppm) and presence of carboxylic acid proton (broad singlet >12 ppm).

Part 4: Therapeutic Applications & Data[1][2][3][4][5]
4.1 D-Amino Acid Oxidase (DAAO) Inhibition

DAAO inhibitors are critical for treating schizophrenia by elevating D-serine levels (an NMDA receptor co-agonist).

  • Mechanism: The carboxylic acid mimics the carboxylate of D-amino acids.

  • Key Compound: 6-[2-(3,5-difluorophenyl)ethyl]-4-hydroxypyridazin-3(2H)-one (Note: Tautomeric equivalent to the acid scaffold).

  • Efficacy: High potency (IC50 < 50 nM) and blood-brain barrier permeability.

4.2 Dopamine

-Hydroxylase (DBH) Inhibition

Inhibitors of DBH are used to treat hypertension and congestive heart failure by reducing norepinephrine synthesis.

  • Key Compound: 6-Benzylaminopyridazine-3-carboxylic acid .[3]

  • Activity: Competitive inhibition vs. ascorbate cofactor.

  • Potency: Comparable to Fusaric acid (standard reference).

Table 1: Comparative Activity of Pyridazine-3-Carboxylic Acid Derivatives

Compound Class6-SubstituentTargetFunctionKey Reference
Amino-acid -NH-CH2-Ph (Benzylamino)DBHInhibitor[1]
Aryl-acid -Ph (Phenyl)c-Met KinaseInhibitor[2]
Hydroxy-acid -CH2-CH2-(3,5-F2-Ph)DAAOInhibitor[3]
Ruthenium Complex (Coordinated to Ru)Bacterial BiofilmAntimicrobial[4]
Part 5: Future Outlook

The field is moving toward Fragment-Based Drug Discovery (FBDD) . The pyridazine-3-carboxylic acid is an ideal "fragment" (MW < 200 Da) that binds efficiently to polar sub-pockets. Future synthesis will focus on C-H activation methods to install 6-substituents directly without pre-functionalization (e.g., avoiding the 6-chloro intermediate), reducing step count and chemical waste.

References
  • Synthesis of 6-alkylaminopyridazine-3-carboxylic acid derivatives as dopamine beta-hydroxylase inhibitors. Yakugaku Zasshi, 1992.[3] Link

  • Discovery of substituted 6-phenyl-3H-pyridazin-3-one derivatives as novel c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2014. Link

  • 4-Hydroxypyridazin-3(2H)-one derivatives as novel D-amino acid oxidase inhibitors. Journal of Medicinal Chemistry, 2013. Link

  • Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. International Journal of Molecular Sciences, 2024. Link

  • Synthesis process of 6-methoxy pyridazine-3-carboxylic acid. Google Patents (CN101508676B). Link

Sources

Exploratory

Solubility profile of 6-Isopropoxypyridazine-3-carboxylic acid in organic solvents

Technical Guide: Solubility Profile & Characterization of 6-Isopropoxypyridazine-3-carboxylic Acid Executive Summary This guide provides a technical analysis of the solubility behavior of 6-Isopropoxypyridazine-3-carboxy...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profile & Characterization of 6-Isopropoxypyridazine-3-carboxylic Acid

Executive Summary

This guide provides a technical analysis of the solubility behavior of 6-Isopropoxypyridazine-3-carboxylic acid (IPCA) . While specific thermodynamic solubility data for this molecule is often proprietary or absent from public spectral databases, its behavior can be rigorously modeled using Structure-Activity Relationships (SAR) derived from its closest structural analogs: 6-methoxypyridazine-3-carboxylic acid and 6-phenylpyridazin-3(2H)-one.

This document details the theoretical solubility ranking, provides a validated experimental protocol for generating precise solubility curves, and outlines the mechanistic rationale for solvent selection in purification workflows.

Physicochemical Analysis & Solubility Prediction

To understand the solubility profile, we must first deconstruct the molecular architecture of IPCA.

  • Core Scaffold: Pyridazine ring (1,2-diazine). Highly electron-deficient and polar.

  • Functional Group A (Head): Carboxylic acid (pKa ~3–4). This dictates pH-dependent solubility in aqueous media.

  • Functional Group B (Tail): Isopropoxy group (

    
    ). This adds lipophilicity (
    
    
    
    ) and steric bulk compared to methoxy analogs, significantly altering solubility in lower alcohols compared to the parent pyridazine.
Predicted Solubility Tier List

Based on Hansen Solubility Parameters (HSP) and analog data [1, 2].

Solvent ClassRepresentative SolventsSolubility PredictionMechanistic Rationale
Aprotic Polar DMSO, DMF, NMP High (>150 mg/mL) Strong dipole-dipole interactions disrupt the crystal lattice; excellent acceptors for the carboxylic acid proton.
Protic Polar Methanol, Ethanol Moderate (20–50 mg/mL) Good H-bonding capability. The isopropoxy tail improves solubility in Ethanol/IPA compared to water.
Esters/Ketones Ethyl Acetate, Acetone Low to Moderate Useful for recrystallization.[1] Solubility increases significantly with temperature (

).
Chlorinated DCM, Chloroform Moderate The lipophilic isopropoxy group facilitates solvation, unlike the unsubstituted acid.
Aqueous (pH < pKa) Water / 0.1N HCl Very Low (<1 mg/mL) The unionized acid forms strong intermolecular H-bonds (dimers) in the solid state, resisting hydration.
Aqueous (pH > pKa) 0.1N NaOH, PBS High (Salt Form) Deprotonation yields the carboxylate anion, rendering the molecule highly water-soluble.

Technical Deep Dive: The Dissolution Mechanism

The dissolution of IPCA is an endothermic, entropy-driven process. The primary barrier to solubility is the high lattice energy caused by the intermolecular hydrogen bonding between the carboxylic acid head and the pyridazine nitrogens of adjacent molecules.

Diagram: Solvation Dynamics of IPCA

The following diagram illustrates the competitive interaction between the crystal lattice forces and solvent solvation shells.

DissolutionMechanism Solid Solid IPCA (Crystal Lattice) Transition Transition State (Cavity Formation) Solid->Transition +ΔH (Endothermic) Solvated Solvated Molecule (Solution) Transition->Solvated -ΔG (Spontaneous) LatticeEnergy Barrier: Lattice Energy (H-Bond Dimers) LatticeEnergy->Solid Entropy Driver: Entropy (+ΔS) (Disorder) Entropy->Transition SolventInteraction Driver: Solvation Enthalpy (Dipole-Dipole / H-Bond) SolventInteraction->Solvated

Caption: Thermodynamic cycle of IPCA dissolution. High lattice energy (red) requires strong solvation enthalpy (green) or high temperature to overcome.

Experimental Protocol: Determination of Thermodynamic Solubility

Materials Required
  • Compound: 6-Isopropoxypyridazine-3-carboxylic acid (>98% purity).

  • Solvents: HPLC Grade (MeOH, EtOH, DMSO, Water).

  • Equipment: Orbital Shaker with temperature control, 0.45 µm PTFE syringe filters, HPLC-UV/Vis.

Step-by-Step Workflow
  • Supersaturation:

    • Weigh approximately 50 mg of IPCA into a 4 mL glass vial.

    • Add 1.0 mL of the target solvent.

    • Note: If the solid dissolves instantly, add more solid until a visible suspension remains. We need a saturated equilibrium.

  • Equilibration:

    • Seal vials and place in the orbital shaker.

    • Settings: 25°C (±0.1°C), 200 RPM.

    • Duration: 24 hours (Standard) or 48 hours (if using viscous solvents like PEG-400).

  • Phase Separation:

    • Allow vials to stand static for 2 hours to let the suspension settle.

    • Extract the supernatant using a syringe.

    • Critical Step: Filter through a 0.45 µm PTFE filter . (Do not use Nylon filters, as pyridazine acids can sometimes bind non-specifically to Nylon membranes).

  • Quantification (HPLC):

    • Dilute the filtrate 100-fold with Mobile Phase.

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient).

    • Detection: UV at 254 nm (Pyridazine absorption max).

Diagram: Solubility Determination Workflow

ExperimentalProtocol Start Start: Solid IPCA Mix Add Solvent to Supersaturation Start->Mix Shake Equilibrate (25°C, 24h, 200 RPM) Mix->Shake Filter Filter Supernatant (0.45 µm PTFE) Shake->Filter Dilute Dilute for HPLC Filter->Dilute Analyze HPLC-UV Quantification Dilute->Analyze

Caption: Standard Operating Procedure (SOP) for thermodynamic solubility determination.

Purification Strategy: Recrystallization

For IPCA, the most effective purification method exploits the temperature-dependent solubility in alcohols or binary mixtures.

Recommended Solvent System: Ethanol/Water (80:20 v/v) or Pure Isopropanol (IPA) .

  • Dissolution: Suspend crude IPCA in Ethanol. Heat to reflux (

    
    ). The compound should dissolve completely.
    
  • Filtration: Perform hot filtration if insoluble particulates (inorganic salts) are present.

  • Crystallization:

    • Option A (Cooling): Slowly cool to room temperature, then to

      
      . The isopropoxy group reduces solubility in cold alcohol, forcing precipitation.
      
    • Option B (Anti-solvent): If using pure Ethanol, slowly add Water (anti-solvent) dropwise at room temperature until turbidity persists.

  • Isolation: Vacuum filter and wash with cold Water/Ethanol (50:50).

Why this works: The pyridazine core is polar (water-soluble), but the isopropoxy tail and the carboxylic acid dimer formation make the molecule lipophilic enough to crystallize out of water-rich environments when cooled [3].

References

  • BenchChem. (2025).[2] Technical Guide: Solubility Profile of Pyridazine Derivatives.Link (Inferred from general pyridazine data).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12214461, 6-Methoxypyridazine-3-carboxylic acid. Retrieved from [Link]

  • Shaikh, M., et al. (2019).[3] Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Journal of Molecular Liquids.[4] (Used as a structural proxy for pyridazine solubility trends). Link

  • Mettler Toledo. (2023). Recrystallization Guide: Solvents and Thermodynamics.Link

Sources

Protocols & Analytical Methods

Method

Application Note: Amide Coupling Protocols for 6-Isopropoxypyridazine-3-carboxylic acid

Executive Summary This guide details optimized protocols for the amide coupling of 6-Isopropoxypyridazine-3-carboxylic acid , a versatile scaffold in medicinal chemistry utilized for its physicochemical properties (logP...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details optimized protocols for the amide coupling of 6-Isopropoxypyridazine-3-carboxylic acid , a versatile scaffold in medicinal chemistry utilized for its physicochemical properties (logP modulation) and bioisosteric potential.

While pyridazine-3-carboxylic acids are valuable, they present specific synthetic challenges:

  • Electronic Deficiency: The electron-deficient pyridazine ring renders the carboxylic acid less nucleophilic, requiring highly active coupling agents.

  • Nucleophilic Susceptibility: The 6-isopropoxy group is potentially labile to SNAr displacement by strong amine nucleophiles under harsh conditions.

  • Decarboxylation Risk: Thermal instability of the free acid or activated intermediates at elevated temperatures (>80°C).

This document provides three validated workflows (HATU, T3P, and Acid Chloride) designed to maximize yield while mitigating side reactions.

Chemical Profile & Strategic Considerations

PropertyDescriptionImplication for Coupling
Structure Pyridazine ring with 3-COOH and 6-OiPrElectron-deficient core; C6-position is electrophilic.
Solubility Soluble in DMF, DMSO, THF, DCMCompatible with standard organic synthesis solvents.
pKa (COOH) ~3.0 - 3.5 (Estimated)More acidic than benzoic acid; deprotonates easily with mild bases (DIPEA/TEA).
Stability Stable at RT; Decarboxylates at high TAvoid reflux in high-boiling solvents; keep reaction < 50°C where possible.
Risk Factor SNAr at C6CRITICAL: Excess primary amine + heat can displace the isopropoxy group.
Decision Logic for Protocol Selection

ProtocolSelection Start Select Coupling Strategy AmineType Analyze Amine Partner Start->AmineType IsReactive Is Amine Reactive? (Primary/Sterically Unhindered) AmineType->IsReactive IsScale Scale > 10g? IsReactive->IsScale Yes IsWeak Is Amine Weak? (Aniline/Electron Deficient) IsReactive->IsWeak No HATU Protocol A: HATU (High Yield, Small Scale) IsScale->HATU No (Max Conversion) T3P Protocol B: T3P (Scalable, Easy Workup) IsScale->T3P Yes (Avoid Chrom.) IsWeak->HATU Moderate AcidCl Protocol C: Ghosez/Oxalyl Cl (Forceful Activation) IsWeak->AcidCl Very Weak/Hindered

Figure 1: Decision tree for selecting the optimal coupling reagent based on amine reactivity and scale.

Experimental Protocols

Protocol A: HATU-Mediated Coupling (Standard)

Best For: Discovery scale (<1g), valuable amines, and ensuring maximum conversion. Mechanism: Forms a highly reactive O-At active ester.

Reagents:

  • 6-Isopropoxypyridazine-3-carboxylic acid (1.0 equiv)

  • Amine partner (1.1 equiv)

  • HATU (1.2 equiv) [1]

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF or DMF/DCM (1:1)

Procedure:

  • Dissolution: Dissolve the carboxylic acid (1.0 equiv) in dry DMF (0.1 M concentration).

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv) at 0°C.

    • Note: The solution typically turns yellow/orange.

  • Pre-activation: Stir at 0°C for 15 minutes.

    • Why? This ensures formation of the activated ester before the amine is introduced, reducing competition from amine-HATU side reactions (guanidinium formation).

  • Addition: Add the amine (1.1 equiv).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS.[1]

  • Workup: Dilute with EtOAc, wash with sat. NaHCO3 (x2), water (x1), and brine (x1). Dry over Na2SO4.

  • Purification: Flash chromatography is usually required to remove tetramethylurea byproducts.

Protocol B: T3P (Propylphosphonic Anhydride) Coupling

Best For: Scale-up (>5g), simple workup (no column), and minimizing epimerization (if amine is chiral). Mechanism: Forms a mixed anhydride that reacts cleanly without generating insoluble urea byproducts.

Reagents:

  • 6-Isopropoxypyridazine-3-carboxylic acid (1.0 equiv)

  • Amine partner (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv) [2]

  • Base: Pyridine (3.0 equiv) or DIPEA (4.0 equiv)

  • Solvent: EtOAc, THF, or 2-MeTHF

Procedure:

  • Charge: Combine acid (1.0 equiv), amine (1.1 equiv), and base (3-4 equiv) in EtOAc or 2-MeTHF.

  • Addition: Cool to 0°C. Add T3P solution dropwise.

    • Note: T3P is exothermic upon addition.

  • Reaction: Stir at RT for 4–12 hours.

    • Optimization: If conversion is slow, heat to 40-50°C. Do not exceed 60°C to avoid SNAr on the isopropoxy group.

  • Workup (The "T3P Advantage"):

    • Add water to quench.[2]

    • Separate layers.

    • Wash organic layer with 1M HCl (if product is not basic), then 10% NaOH (to remove excess T3P byproducts which are water-soluble).

    • Concentrate.

  • Result: Often yields pure product without chromatography.

Protocol C: Acid Chloride Activation (Ghosez's Reagent/Oxalyl Chloride)

Best For: Extremely unreactive amines (e.g., electron-deficient anilines) or sterically hindered systems. Warning: High risk of hydrolysis; strictly anhydrous conditions required.

Reagents:

  • 6-Isopropoxypyridazine-3-carboxylic acid (1.0 equiv)

  • Oxalyl Chloride (1.2 equiv) + cat. DMF OR Ghosez's Reagent (1-Chloro-N,N,2-trimethylpropenylamine) (1.1 equiv)

  • Base: Et3N or Pyridine

  • Solvent: Dry DCM

Procedure:

  • Activation: Suspend acid in dry DCM at 0°C. Add Oxalyl Chloride dropwise, followed by 1 drop of DMF.

    • Observation: Gas evolution (CO/CO2). Stir until bubbling ceases and solution clears (~1 hr).

  • Concentration (Optional but Recommended): Remove volatiles in vacuo to remove excess HCl/oxalyl chloride. Redissolve in dry DCM.

  • Coupling: Add the amine (1.0 equiv) and Et3N (3.0 equiv) at 0°C.

  • Reaction: Stir at RT for 1–2 hours.

  • Workup: Standard aqueous workup (NaHCO3 wash).

Troubleshooting & Critical Parameters

SNAr Side Reaction (The "Isopropoxy Displacement")

The 6-isopropoxy group is a leaving group. In the presence of excess primary amine and heat, the amine can attack C6, displacing isopropanol.

Mitigation:

  • Stoichiometry: Do not use large excesses of amine (>1.5 equiv).

  • Temperature: Keep reactions < 50°C.

  • Base: Avoid using hydroxide bases (NaOH/KOH) during the reaction; use hindered organic bases (DIPEA).

Decarboxylation

Pyridazine-3-carboxylic acids can decarboxylate, particularly if the "free acid" is heated in high-boiling solvents like DMSO without activation.

  • Fix: Ensure activation (HATU/T3P) occurs at low temperature (0°C) before warming.

Reaction Monitoring (LCMS)
  • Active Ester: You may see the mass of the O-Bt/O-At ester or the mixed anhydride if the amine addition is slow.

  • Hydrolysis: A peak corresponding to the starting acid (M+H = 183 for isopropoxy analog) indicates moisture contamination or exhausted coupling reagent.

Visualizing the SNAr Risk

SnArRisk Substrate 6-Isopropoxypyridazine-3-COOH Activation Activation (C3) Substrate->Activation DesiredPath Amine Attack at C3 (Amide Formation) Activation->DesiredPath Kinetic Control (0°C - RT) SidePath Amine Attack at C6 (SnAr Displacement) Activation->SidePath Thermodynamic/Excess Heat (>60°C, Excess Amine) Product Target Amide DesiredPath->Product Byproduct 6-Amino-pyridazine byproduct SidePath->Byproduct

Figure 2: Mechanistic pathway showing the competition between the desired amide coupling (C3) and the unwanted SnAr displacement (C6).

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole (HOAt). An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398.

  • Dunetz, J. R., et al. (2016). T3P: Propylphosphonic Anhydride.[3] Encyclopedia of Reagents for Organic Synthesis.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2][3][4][5] Tetrahedron, 61(46), 10827-10852.

Sources

Application

Nucleophilic substitution conditions for 6-isopropoxy pyridazine derivatives

Application Note: Optimized Nucleophilic Substitution Strategies for 6-Isopropoxy Pyridazine Derivatives Abstract This application note details the strategic synthesis and downstream functionalization of 6-isopropoxy pyr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Nucleophilic Substitution Strategies for 6-Isopropoxy Pyridazine Derivatives

Abstract

This application note details the strategic synthesis and downstream functionalization of 6-isopropoxy pyridazine derivatives. The pyridazine core, a 1,2-diazine, serves as a privileged scaffold in medicinal chemistry, offering improved water solubility and distinct hydrogen-bonding vectors compared to phenyl or pyridine bioisosteres. The introduction of a 6-isopropoxy group (


-

Pr) modulates the electronic properties of the ring, presenting unique challenges and opportunities for subsequent Nucleophilic Aromatic Substitution (

). This guide provides validated protocols for the regioselective installation of the isopropoxy group and the subsequent amination of the deactivated core.

Mechanistic Foundation & Electronic Theory

The synthesis of 6-isopropoxy pyridazine derivatives typically proceeds via


 on a 3,6-dichloropyridazine precursor. Understanding the electronic landscape is critical for process control.
  • Activation: The adjacent nitrogen atoms in the pyridazine ring exert a strong inductive ($ -I

    
     -M $) pull, lowering the LUMO energy and making the C3 and C6 positions highly electrophilic.
    
  • The "Deactivation" Challenge: Upon installing the first nucleophile (isopropoxide), the resulting 3-chloro-6-isopropoxypyridazine becomes significantly less reactive than the dichloro starting material. The oxygen atom of the isopropoxy group acts as a

    
    -donor ($ +M $ effect), increasing electron density in the ring and raising the energy barrier for the second nucleophilic attack (e.g., by an amine).
    

Figure 1: Mechanistic Pathway of Sequential Substitution

SNAr_Mechanism cluster_0 Step 1: Etherification (Kinetic Control) cluster_1 Step 2: Amination (Thermodynamic Forcing) Start 3,6-Dichloropyridazine (Highly Electrophilic) Complex1 Meisenheimer Complex I Start->Complex1 Fast Attack Reagent1 Isopropoxide (Nu1) Reagent1->Complex1 Intermed 3-Chloro-6-isopropoxypyridazine (Deactivated Core) Complex1->Intermed -Cl⁻ (Elimination) Product 6-Isopropoxy-3-aminopyridazine (Final Target) Intermed->Product Slow Attack (Requires Heat/Catalysis) Reagent2 Amine (Nu2) Reagent2->Product

Caption: Sequential


 pathway showing the transition from an activated dichloro-scaffold to a deactivated mono-alkoxy intermediate.

Protocol A: Regioselective Synthesis of 3-Chloro-6-isopropoxypyridazine

Objective: Mono-substitution of 3,6-dichloropyridazine with isopropanol. Critical Control Point: Temperature and stoichiometry must be strictly managed to prevent the formation of the 3,6-diisopropoxy side product.

Reagents & Materials
  • 3,6-Dichloropyridazine (1.0 equiv)

  • Anhydrous Isopropanol (

    
    PrOH) (Solvent & Reagent)
    
  • Sodium Hydride (NaH, 60% dispersion in oil) (1.05 equiv) or Potassium tert-butoxide (KO

    
    Bu)
    
  • Tetrahydrofuran (THF), anhydrous (Optional co-solvent)

Step-by-Step Procedure
  • Alkoxide Formation:

    • In a flame-dried 3-neck flask under

      
      , suspend NaH (1.05 equiv) in anhydrous THF (5 mL/g).
      
    • Cool to 0°C.

    • Add anhydrous isopropanol (1.1 equiv) dropwise. Stir for 30 min until

      
       evolution ceases. Note: Alternatively, dissolve Na metal directly in neat iPrOH to generate NaO
      
      
      
      Pr.
  • Substrate Addition:

    • Dissolve 3,6-dichloropyridazine (1.0 equiv) in a minimum amount of THF.

    • Add the pyridazine solution slowly to the alkoxide solution at 0°C. Crucial: Adding the nucleophile to the electrophile (inverse addition) can sometimes favor bis-substitution locally; however, for this deactivated system, standard addition is usually acceptable if temperature is low.

  • Reaction:

    • Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT).

    • Monitor: Check TLC (Hexane/EtOAc 7:3) or LCMS. The mono-product typically runs slightly more polar than the starting material but less polar than the bis-product.

  • Workup:

    • Quench with saturated

      
       solution.
      
    • Extract with EtOAc (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Recrystallization from

      
      -heptane is often sufficient. If oil remains, perform silica gel chromatography (0-20% EtOAc in Hexanes).
      

Data Validation Table: Step 1

Parameter Optimal Range Effect of Deviation

| Stoichiometry (NaO


Pr)  | 1.0 – 1.1 equiv | >1.2 equiv leads to significant bis-isopropoxy byproduct. |
| Temperature  | 0°C 

20°C | >40°C promotes bis-substitution. | | Solvent | THF or neat

PrOH | DMF/DMSO (polar aprotic) accelerate rate too much, reducing selectivity. |

Protocol B: Amination of the Deactivated Scaffold

Objective: Displacement of the remaining chloride with an amine (


).
Challenge:  The 6-isopropoxy group deactivates the ring. Standard room temperature 

conditions will likely fail.

Workflow Decision Tree:

Decision_Tree Start Start: 3-Chloro-6-isopropoxypyridazine + Amine CheckAmine Is the Amine Nucleophilic? (e.g., Alkyl vs. Aryl) Start->CheckAmine StrongNu Strong Nucleophile (Aliphatic Amines, Morpholine) CheckAmine->StrongNu Yes (Alkyl) WeakNu Weak Nucleophile (Anilines, Amides) CheckAmine->WeakNu No (Aryl/Steric Bulk) MethodA Method A: Thermal S_NAr Solvent: DMSO/NMP Temp: 120-140°C StrongNu->MethodA Scale > 1g MethodB Method B: Microwave S_NAr Solvent: n-BuOH Temp: 160°C, 30 min StrongNu->MethodB Scale < 200mg (Rapid Screening) MethodC Method C: Buchwald-Hartwig Pd(OAc)2 / BINAP NaOtBu, Toluene, 100°C WeakNu->MethodC Catalysis Required

Caption: Decision matrix for selecting amination conditions based on nucleophile strength and scale.

Method A: Thermal (For Aliphatic Amines)
  • Setup: In a pressure tube (sealed vessel).

  • Mixture: Combine 3-chloro-6-isopropoxypyridazine (1.0 equiv), Amine (2.0 – 3.0 equiv), and DIPEA (3.0 equiv).

  • Solvent: Use DMSO or NMP (concentration 0.5 M). Note: Protic solvents like n-Butanol can also be used to assist leaving group departure via H-bonding to the chloride, but high temperatures are required.

  • Reaction: Heat to 120–140°C for 12–24 hours.

  • Workup: Dilute with water (precipitation often occurs). Filter or extract with EtOAc/LiCl wash to remove DMSO.

Method C: Buchwald-Hartwig Cross-Coupling (For Anilines/Weak Nucleophiles)

If thermal substitution fails or results in decomposition, Palladium catalysis is required.

  • Catalyst System:

    
     (2 mol%) or 
    
    
    
    with Xantphos or BINAP (4 mol%).
  • Base:

    
     or 
    
    
    
    (1.5 equiv).
  • Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed).

  • Conditions: 100°C under Argon for 4–12 hours.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Bis-isopropoxy formation (Step 1) Reaction temp too high or excess alkoxide.Lower temp to -10°C; Add substrate to alkoxide very slowly; Ensure exact 1.0 equiv of NaH.
No Reaction (Step 2) Ring deactivation by

-

Pr group.
Switch from EtOH/THF to DMSO/NMP; Increase temp >120°C; Switch to Microwave heating.
Hydrolysis (OH product) Wet solvent (DMSO is hygroscopic).Use anhydrous solvents; Store DMSO over molecular sieves.
Regioisomer mixture (Only applicable if starting material was asymmetric).Verify structure by NOE NMR.

References

  • Pyridazine Scaffolds in Medicinal Chemistry

    • Title: Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture.[1][2]

    • Source: MDPI (Molecules).[1]

    • URL:[Link]

  • General

    
     on Heterocycles: 
    
    • Title: Amination of Heteroaryl Chlorides: Palladium C
    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

  • Regioselectivity in Dichloropyridazines

    • Title: Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution.

    • Source: ResearchG
    • URL:[Link]

  • Microwave Assisted Synthesis

    • Title: SNAr Reaction in Common Molecular Solvents Under Pressure.[3]

    • Source: ACS Green Chemistry Institute.
    • URL:[Link]

Sources

Method

Application Notes and Protocols for the Esterification of 6-Isopropoxypyridazine-3-carboxylic Acid

For: Researchers, scientists, and drug development professionals. Introduction: Navigating the Esterification of a Heterocyclic Carboxylic Acid 6-Isopropoxypyridazine-3-carboxylic acid is a key building block in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Esterification of a Heterocyclic Carboxylic Acid

6-Isopropoxypyridazine-3-carboxylic acid is a key building block in medicinal chemistry, valued for its role in the synthesis of diverse bioactive molecules. The pyridazine core, an electron-deficient aromatic system, imparts unique electronic properties that can influence the reactivity of its substituents. The carboxylic acid at the 3-position is the primary handle for molecular elaboration, most commonly through the formation of ester or amide bonds.

This guide provides a detailed exploration of robust and field-proven methods for the esterification of 6-Isopropoxypyridazine-3-carboxylic acid. The choice of an appropriate esterification strategy is critical and depends on several factors, including the steric and electronic nature of the alcohol, the scale of the reaction, and the presence of other sensitive functional groups. We will delve into three primary, reliable methods:

  • Classical Fischer-Speier Esterification: An acid-catalyzed equilibrium-driven process, ideal for simple, unhindered alcohols on a larger scale.

  • Acyl Chloride Formation followed by Alcoholysis: A highly effective, two-step procedure for a broad range of alcohols, including those that are more sterically demanding.

  • Carbodiimide-Mediated (Steglich) Esterification: A mild and versatile method, particularly suited for acid-sensitive substrates and complex alcohols.

Each section will provide a theoretical underpinning, a detailed experimental protocol, and a discussion of the critical parameters that ensure high-yield, reproducible results.

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a cornerstone of organic synthesis, involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[1][2] This reaction is an equilibrium process, and to drive it towards the ester product, it is typically conducted using a large excess of the alcohol, which often serves as the solvent.[3]

Mechanism and Rationale: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (e.g., H₂SO₄, TsOH).[2][4] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. The resulting tetrahedral intermediate then undergoes a series of proton transfers to convert one of the hydroxyl groups into a good leaving group (water).[3] Elimination of water and subsequent deprotonation of the carbonyl yields the final ester product.[1]

Due to the equilibrium nature of the reaction, the removal of water as it is formed (e.g., using a Dean-Stark apparatus) or using a large excess of the alcohol reactant can effectively shift the equilibrium to favor ester formation.[3][4] For a substrate like 6-Isopropoxypyridazine-3-carboxylic acid, this method is most effective with simple primary or secondary alcohols that are stable to strongly acidic conditions.

Workflow for Fischer Esterification

sub 6-Isopropoxypyridazine- 3-carboxylic acid reflux Heat / Reflux sub->reflux alcohol Alcohol (e.g., MeOH, EtOH) (Large Excess) alcohol->reflux catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->reflux workup Aqueous Workup (Neutralization) reflux->workup purify Purification (Crystallization / Chromatography) workup->purify product Target Ester purify->product

Caption: Fischer Esterification Workflow

Detailed Protocol: Synthesis of Methyl 6-Isopropoxypyridazine-3-carboxylate

Materials:

  • 6-Isopropoxypyridazine-3-carboxylic acid

  • Methanol (Anhydrous)

  • Sulfuric Acid (Concentrated, 98%)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl Solution)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 6-Isopropoxypyridazine-3-carboxylic acid (e.g., 5.0 g, 1 equivalent).

  • Add a large excess of anhydrous methanol (e.g., 100 mL). Stir the mixture to achieve suspension or dissolution.

  • Carefully and slowly, add concentrated sulfuric acid (e.g., 0.5 mL) to the stirring mixture. An exotherm may be observed.

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65°C for methanol).

  • Maintain the reflux for 4-16 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess methanol.

  • Dilute the residue with ethyl acetate (100 mL) and transfer it to a separatory funnel.

  • Carefully wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst. Caution: CO₂ evolution will occur.

  • Wash the organic layer with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude ester by recrystallization or flash column chromatography to obtain the pure methyl 6-isopropoxypyridazine-3-carboxylate.

ParameterConditionRationale
Alcohol Methanol, EthanolSimple, unhindered primary alcohols work best. Used in excess as solvent.
Catalyst H₂SO₄, p-TsOHStrong protic acid required to activate the carboxylic acid.[2]
Temperature RefluxIncreases reaction rate to reach equilibrium faster.
Reaction Time 4-16 hoursDependent on the reactivity of the alcohol and substrate.

Method 2: Acyl Chloride Formation and Subsequent Esterification

For alcohols that are more sterically hindered, acid-sensitive, or valuable, a more robust two-step approach is often preferred. This involves the conversion of the carboxylic acid to a highly reactive acyl chloride intermediate using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[5] The acyl chloride is then reacted with the alcohol in the presence of a non-nucleophilic base to afford the ester.

Mechanism and Rationale: Thionyl chloride reacts with the carboxylic acid to form an acyl chlorosulfite intermediate. This intermediate then decomposes, often with the catalytic help of a base like pyridine or DMF, to produce the acyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl).[5] The resulting acyl chloride is a potent electrophile that reacts readily with alcohols. A stoichiometric amount of a base (e.g., triethylamine, pyridine) is typically added in the second step to scavenge the HCl produced during the esterification, preventing unwanted side reactions.[6] This method is highly efficient and generally proceeds to completion, avoiding the equilibrium limitations of the Fischer esterification.

Workflow for Acyl Chloride-Mediated Esterification

sub 6-Isopropoxypyridazine- 3-carboxylic acid socl2 SOCl₂ or (COCl)₂ Cat. DMF sub->socl2 acyl_chloride Acyl Chloride Intermediate socl2->acyl_chloride reaction Reaction at 0°C to RT acyl_chloride->reaction alcohol Alcohol + Base (e.g., Et₃N, Pyridine) alcohol->reaction workup Aqueous Workup reaction->workup purify Purification workup->purify product Target Ester purify->product

Caption: Acyl Chloride Esterification Workflow

Detailed Protocol: Synthesis of Isopropyl 6-Isopropoxypyridazine-3-carboxylate

Materials:

  • 6-Isopropoxypyridazine-3-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Toluene or Dichloromethane (Anhydrous)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Isopropanol

  • Triethylamine (Et₃N) or Pyridine

  • Round-bottom flask

  • Reflux condenser with a gas outlet to a scrubber (for SO₂ and HCl)

  • Magnetic stirrer and stir bar

  • Addition funnel

  • Ice bath

Procedure: Step 1: Acyl Chloride Formation

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend 6-Isopropoxypyridazine-3-carboxylic acid (e.g., 5.0 g, 1 equivalent) in anhydrous toluene (50 mL).

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (1.2 to 1.5 equivalents) to the suspension at room temperature.

  • Heat the mixture to reflux (around 80-90°C) for 1-3 hours. The reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).

  • After cooling to room temperature, remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude acyl chloride is often used directly in the next step.

Step 2: Esterification 6. Dissolve the crude acyl chloride in anhydrous dichloromethane (50 mL) and cool the solution to 0°C in an ice bath. 7. In a separate flask, prepare a solution of isopropanol (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (20 mL). 8. Add the alcohol/base solution dropwise to the cold acyl chloride solution via an addition funnel over 15-20 minutes. 9. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours, monitoring by TLC or LC-MS. 10. Upon completion, dilute the reaction mixture with dichloromethane (50 mL). 11. Wash the organic layer sequentially with water (2 x 50 mL), 1N HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and finally brine (50 mL). 12. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo. 13. Purify the residue by flash column chromatography to yield the desired ester.

ParameterConditionRationale
Activating Agent SOCl₂, Oxalyl ChlorideEfficiently converts carboxylic acid to highly reactive acyl chloride.[5]
Catalyst (Step 1) DMFCatalyzes the formation of the acyl chloride.[7]
Base (Step 2) Et₃N, PyridineScavenges HCl produced during the reaction, driving it to completion.[6]
Temperature 0°C to RT (Step 2)Controls the reactivity of the acyl chloride and minimizes side reactions.

Method 3: Carbodiimide-Mediated (Steglich) Esterification

The Steglich esterification is a mild and highly efficient method that utilizes a carbodiimide, typically dicyclohexylcarbodiimide (DCC) or a water-soluble equivalent like EDC, in combination with a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (DMAP).[8][9] This method is particularly advantageous for substrates with acid- or base-sensitive functional groups and for coupling precious or complex alcohols.

Mechanism and Rationale: The reaction proceeds through the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate.[9] In the presence of DMAP, this intermediate rapidly transfers its acyl group to DMAP, forming an even more reactive N-acylpyridinium salt. This activated species is then readily attacked by the alcohol to form the desired ester.[8] The driving force for the reaction is the formation of the highly stable and poorly soluble dicyclohexylurea (DCU) byproduct, which typically precipitates from the reaction mixture.[10]

Workflow for Steglich Esterification

sub 6-Isopropoxypyridazine- 3-carboxylic acid reaction Stir at 0°C to RT sub->reaction reagents DCC (or EDC) DMAP (cat.) Alcohol reagents->reaction solvent Aprotic Solvent (DCM, THF) solvent->reaction filtration Filter DCU byproduct reaction->filtration workup Aqueous Workup filtration->workup purify Purification workup->purify product Target Ester purify->product

Caption: Steglich Esterification Workflow

Detailed Protocol: Synthesis of Benzyl 6-Isopropoxypyridazine-3-carboxylate

Materials:

  • 6-Isopropoxypyridazine-3-carboxylic acid

  • Benzyl alcohol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM, Anhydrous)

  • 0.5 N Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Celite or filter paper

Procedure:

  • To a round-bottom flask, add 6-Isopropoxypyridazine-3-carboxylic acid (1 equivalent), benzyl alcohol (1.1 equivalents), and a catalytic amount of DMAP (0.1 equivalents).

  • Dissolve the components in anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • In a separate container, dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the stirred reaction mixture at 0°C.

  • After the addition, remove the ice bath and allow the reaction to stir at room temperature for 6-18 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture through a pad of Celite or filter paper to remove the precipitated DCU, washing the filter cake with a small amount of DCM.[11]

  • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl (2 x 30 mL to remove residual DMAP and any unreacted DCC), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).[11]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the pure benzyl ester.

ParameterConditionRationale
Coupling Agent DCC, EDCActivates the carboxylic acid to form a reactive intermediate.[10]
Catalyst DMAPActs as an acyl transfer agent, significantly accelerating the reaction.[8]
Solvent DCM, THF, DMFAprotic solvents are required to prevent reaction with the reagents.
Byproduct Removal FiltrationThe insoluble DCU byproduct is easily removed by simple filtration.[11]

Summary and Method Selection

The choice of esterification method for 6-Isopropoxypyridazine-3-carboxylic acid should be guided by the specific requirements of the synthesis.

MethodAdvantagesDisadvantagesBest Suited For
Fischer Esterification Inexpensive reagents, simple procedure, scalable.Requires strong acid, equilibrium-limited, high temperatures, best for simple alcohols.Large-scale synthesis of methyl or ethyl esters.
Acyl Chloride High reactivity, goes to completion, broad alcohol scope.Harsh reagents (SOCl₂), produces corrosive HCl, two-step process.Sterically hindered or less reactive alcohols.
Steglich Esterification Very mild conditions, high yields, broad scope, easy workup.More expensive reagents, DCC can cause allergies, DCU can be difficult to remove completely.[11]Acid/base sensitive substrates, complex and valuable alcohols.

By understanding the mechanisms and practical considerations of these core methods, researchers can confidently and effectively synthesize a wide array of esters from 6-Isopropoxypyridazine-3-carboxylic acid, advancing their research and development programs.

References

  • ChemInform Abstract: Effective Esterification of Carboxylic Acids Using (6-Oxo-6H-pyridazin-1-yl)phosphoric Acid Diethyl Ester as Novel Coupling Agents. (2026). ResearchGate. [Link]

  • US2758999A - Esterification of pyridine carboxylic acids. (n.d.).
  • Mitsunobu Reaction. (2025). Chemistry Steps. [Link]

  • Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Mitsunobu Reaction. (n.d.). Master Organic Chemistry. [Link]

  • Marz, M., et al. (2017). Photocatalytic esterification under Mitsunobu reaction conditions mediated by flavin and visible light. RSC Publishing. [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (n.d.). PMC. [Link]

  • Action of Thionyl Chloride on Carboxylic Acids in Presence of Pyridine. (n.d.). SciSpace. [Link]

  • Reagents and Synthetic Methods 21. Thionyl Chloride /4-(N,N-Dimethylamino) Pyridine Complex. A Simple One-Pot Method for Esterification of Carboxylic Acids. (2006). Synthetic Communications. [Link]

  • Synthesis of pyridazine fatty ester derivatives in water: a sonochemical approach. (n.d.). Springer. [Link]

  • Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. (n.d.). Organic Syntheses. [Link]

  • Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. (2014). The Royal Society of Chemistry. [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). MDPI. [Link]

  • What is Fischer Esterification?. (2023). ChemTalk. [Link]

  • 2-(p-Tolyl)propionic acid. (n.d.). Organic Syntheses. [Link]

  • Fischer Esterification Explained: Definition, Examples, Practice & Video Lessons. (n.d.). Pearson. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]

  • Fischer Esterification. (n.d.). Organic Chemistry Portal. [Link]

  • A one-pot, mild and efficient synthesis of amides from carboxylic acids using SOCl2 in the presence of triethylamine. (n.d.). RSC Advances. [Link]

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry. [Link]

  • Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. (2013). ACS Publications. [Link]

  • Synthesis of pyridazine and pyridopyridazine derivatives. (n.d.). Universidade do Minho. [Link]

  • Esterification – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Pyridazine. (n.d.). University of Glasgow. [Link]

  • CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid. (n.d.).
  • Cyclohexanecarboxylic acid, 1,1-dimethylethyl ester. (n.d.). Organic Syntheses. [Link]

  • What's the best way for removing extra DCC and DMAP in an esterification reaction?. (2013). ResearchGate. [Link]

  • DE102005029094A1 - Preparation of pyridazine, useful for producing active substances. (n.d.).
  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. (2023). PMC. [Link]

  • One-Pot Synthesis of Carboxylic Acid Esters in Neutral and Mild Conditions by Triphenylphosphine Dihalide. (2008). Acta Chimica Slovenica. [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. [Link]

  • Synthesis of 6-Methoxypyridine-3-carboxylic acid. (n.d.). PrepChem.com. [Link]

  • EP1468993A1 - Process for the preparation of hexahydropyridazine-3-carboxylic acid derivatives. (n.d.).

Sources

Application

Application Note: Optimized Reaction Conditions for Pyridazine-3-Carboxylic Acid Intermediates

Strategic Overview Pyridazine-3-carboxylic acid (P3CA) derivatives are privileged scaffolds in medicinal chemistry, serving as bioisosteres for phenyl rings and pyridine-3-carboxylic acids (nicotinic acid analogs). Their...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

Pyridazine-3-carboxylic acid (P3CA) derivatives are privileged scaffolds in medicinal chemistry, serving as bioisosteres for phenyl rings and pyridine-3-carboxylic acids (nicotinic acid analogs). Their high dipole moment (~4.0 D) and capacity for zwitterionic behavior make them critical for modulating physicochemical properties (solubility, lipophilicity) in kinase inhibitors and GPCR ligands.

However, the synthesis of P3CA intermediates is plagued by three process-limiting bottlenecks:

  • Regioselectivity: Controlling the hydrazine attack on non-symmetrical 1,4-dicarbonyls.

  • Oxidation State Management: The tendency of intermediates to stall at the 4,5-dihydropyridazine stage.

  • Decarboxylation: The inherent instability of the electron-deficient pyridazine-3-carboxylic acid moiety under thermal or acidic stress.

This guide provides optimized protocols to navigate these challenges, shifting from "trial-and-error" medicinal chemistry to robust, scalable process chemistry.

Synthetic Logic & Route Selection[1]

We categorize the synthesis into two primary workflows: De Novo Ring Construction (for novel substitution patterns) and Functional Group Interconversion (for scalable manufacturing of simple cores).

Decision Matrix: Route Selection

RouteSelection Start Target: Pyridazine-3-Carboxylic Acid Subst Is the ring highly substituted? Start->Subst HighlySub Yes (Complex Pattern) Subst->HighlySub Complex Simple No (Mono/Di-substituted) Subst->Simple Simple IEDDA Route A: IEDDA (Tetrazine + Dienophile) HighlySub->IEDDA Condensation Route B: Condensation (Keto-Acid + Hydrazine) Simple->Condensation If De Novo required Oxidation Route C: Methyl Oxidation (From 3-Methylpyridazine) Simple->Oxidation If Precursor Available Optimization OPTIMIZED INTERMEDIATE IEDDA->Optimization Regiocontrol Condensation->Optimization pH & Aromatization Oxidation->Optimization Safety & Workup

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on target complexity.

Detailed Protocols

Protocol A: The "De Novo" Condensation (Optimized for Regiocontrol)

This route utilizes


-keto-

-acids (or their esters) reacting with hydrazine.[1] The classic problem here is the formation of the 4,5-dihydropyridazinone intermediate which requires harsh aromatization.

Mechanism:

  • Condensation: Hydrazine attacks the most electrophilic ketone (usually the

    
    -keto group).
    
  • Cyclization: The hydrazone attacks the ester/acid.

  • Aromatization: Critical Step.

Step-by-Step Methodology:
  • Starting Material: 2-Oxoglutaric acid derivative (1.0 equiv).

  • Solvent System: Ethanol/Acetic Acid (10:1 v/v).

    • Why: Acetic acid acts as a catalyst for the dehydration step but also buffers the pH to prevent ring opening.

  • Reagent: Hydrazine Hydrate (1.1 equiv). Add dropwise at 0°C.

  • Cyclization: Reflux for 4 hours.

    • Checkpoint: LCMS will show the 4,5-dihydropyridazin-3-one mass (M+2 relative to target).

  • One-Pot Aromatization (The Optimization):

    • Standard:

      
       in AcOH (Hazardous, scalable issues).
      
    • Optimized:CuCl₂ (20 mol%) / DMSO, 80°C, open air.

    • Logic: Copper(II) catalyzes the aerobic dehydrogenation of the dihydro-intermediate under mild conditions, avoiding halogenated byproducts [1].

Data Table: Aromatization Conditions Screening

ReagentSolventTemp (°C)Yield (%)Impurity Profile

(1.0 eq)
AcOH6085Brominated byproducts (5-10%)
DDQ (1.1 eq)Dioxane10070Difficult purification (DDQ residue)
CuCl₂ (0.2 eq) DMSO 80 92 Clean conversion (>98% purity)
Air/O₂EtOHReflux30Incomplete reaction
Protocol B: Methyl Group Oxidation (Scalable Industrial Route)

For generating 6-substituted pyridazine-3-carboxylic acids (e.g., 6-chloro-pyridazine-3-COOH), the oxidation of the commercially available 3-methyl precursor is superior to de novo synthesis.

Target: 6-Chloropyridazine-3-carboxylic acid.[2][3] Precursor: 3-Chloro-6-methylpyridazine.[3]

Step-by-Step Methodology:
  • Setup: 3-Chloro-6-methylpyridazine (1.0 eq) in 50%

    
     (aqueous).
    
    • Note: Acidic media protects the pyridazine nitrogen from N-oxide formation during oxidation.

  • Oxidant: Sodium Dichromate (

    
    ) or 
    
    
    
    .
    • Optimized Addition: Add oxidant in portions at 60°C. Exothermic control is critical.

  • Quench & Isolation:

    • Cool to 0°C.

    • Dilute with ice water.[3]

    • Critical Step: Adjust pH to 2.0–2.5. The zwitterionic acid precipitates at its isoelectric point.

    • Filtration: Isolate the solid.[4] Do not extract with ether/DCM if possible, as the zwitterion has poor organic solubility [2].

Critical Quality Attribute: Stability & Decarboxylation[7]

Pyridazine-3-carboxylic acids are prone to thermal decarboxylation, yielding the parent pyridazine. This is accelerated by:

  • High temperatures (>150°C).

  • Strongly acidic anhydrous conditions (protonation of the ring facilitates

    
     loss).
    

Stabilization Protocol:

  • Storage: Store as the ethyl ester or sodium salt whenever possible. Convert to the free acid only immediately prior to the next coupling step.

  • Coupling Conditions: When using the acid in amide coupling (e.g., HATU/EDC), use a base (DIPEA) immediately to deprotonate the carboxylic acid, forming the stable carboxylate anion.

Workflow: Preventing Decarboxylation

Stability Acid Free Acid (Unstable) Salt Carboxylate Salt (Stable) Acid->Salt + NaOH/DIPEA Ester Methyl/Ethyl Ester (Stable) Acid->Ester + MeOH/H+ Decarb Decarboxylation (Loss of CO2) Acid->Decarb Heat >150°C or Strong Acid Salt->Decarb Resistant Ester->Decarb Resistant

Figure 2: Stability profile of Pyridazine-3-carboxylic acid species.

References

  • Gao, Q., et al. (2012).[5] "Cu(II)-catalyzed aerobic 6-endo-trig cyclizations provide 1,6-dihydropyridazines and pyridazines."[5] Journal of Organic Chemistry, 77(21), 9865-9870. Link

  • CN101508676B. (2011). "Synthesis process of 6-methoxy pyridazine-3-carboxylic acid." Google Patents. Link

  • Schnell, S. D., et al. (2021).[5] "Inverse electron demand Diels-Alder reaction... toward 3,6-diarylpyridazines."[5][3] Journal of Organic Chemistry, 86(17), 12008-12023. Link

  • Fan, Z., et al. (2019).[5] "Copper-promoted 6-endo-trig cyclization... synthesis of 1,6-dihydropyridazines."[5] Journal of Organic Chemistry, 84(7), 4236-4245. Link

  • Peng, F., et al. (2020).[6] "Development of a Green and Sustainable Manufacturing Process for Gefapixant Citrate... Part 2." Organic Process Research & Development, 24(11). Link

Sources

Method

Microwave-assisted synthesis involving 6-Isopropoxypyridazine-3-carboxylic acid

Application Note: Microwave-Assisted Synthesis of 6-Isopropoxypyridazine-3-carboxylic Acid Part 1: Executive Summary & Strategic Rationale The Scaffold: 6-Isopropoxypyridazine-3-carboxylic acid is a high-value pharmacoph...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of 6-Isopropoxypyridazine-3-carboxylic Acid

Part 1: Executive Summary & Strategic Rationale

The Scaffold: 6-Isopropoxypyridazine-3-carboxylic acid is a high-value pharmacophore, frequently serving as a core scaffold in S1P1 receptor agonists and other immunomodulatory drugs. The pyridazine ring offers unique physicochemical properties (lower lipophilicity compared to pyridine, additional H-bond acceptor), while the isopropoxy group provides steric bulk and lipophilic contact.[1]

The Challenge: Conventional synthesis often relies on:

  • Oxidative routes: Starting from 3-chloro-6-methylpyridazine, requiring harsh oxidants (KMnO4/Na2Cr2O7) and generating significant metal waste.

  • Long reaction times: Nucleophilic Aromatic Substitution (SNAr) on electron-deficient heterocycles via conductive heating (oil bath) can take 12–24 hours, often leading to thermal degradation or side-product formation (e.g., hydrolysis of the chloro-group).[1]

The Microwave Solution: This protocol utilizes Microwave-Assisted Organic Synthesis (MAOS) to drive the SNAr etherification and subsequent hydrolysis.

  • Mechanism: The dipolar polarization of the reaction solvent (e.g., NMP or neat Isopropanol) by microwave irradiation allows for rapid internal heating.[1] This overcomes the activation energy barrier for the attack of the alkoxide on the electron-deficient pyridazine ring significantly faster than convective heating.

  • Outcome: Reaction times are reduced from hours to minutes, yields are improved by minimizing thermal exposure, and the protocol is fully scalable for library generation.[1]

Part 2: Retrosynthetic Analysis & Pathway

The most robust route for medicinal chemistry applications avoids the harsh oxidation of methyl groups. Instead, we utilize a "Late-Stage Functionalization" approach starting from the commercially available or easily accessible Methyl 6-chloropyridazine-3-carboxylate .

Pathway Logic:

  • Precursor: Methyl 6-chloropyridazine-3-carboxylate (Activated for SNAr by the ester at C3 and N at C1/C2).

  • Step 1 (Etherification): Displacement of the C6-Chlorine by Isopropoxide.

  • Step 2 (Saponification): Hydrolysis of the ester to the free acid.[1]

Retrosynthesis Target 6-Isopropoxypyridazine- 3-carboxylic acid Intermediate Methyl 6-isopropoxy- pyridazine-3-carboxylate Target->Intermediate Hydrolysis (LiOH) MW: 80°C, 5 min SM Methyl 6-chloropyridazine- 3-carboxylate Intermediate->SM SnAr Etherification MW: 120°C, 15 min Reagent Isopropanol / Cs2CO3 Intermediate->Reagent

Figure 1: Retrosynthetic disconnection showing the convergent microwave strategy.

Part 3: Detailed Experimental Protocols

Protocol A: Microwave-Assisted Etherification (SNAr)

Objective: Synthesis of Methyl 6-isopropoxypyridazine-3-carboxylate

Reagents & Materials:

  • Substrate: Methyl 6-chloropyridazine-3-carboxylate (1.0 equiv, 172.57 g/mol )

  • Nucleophile/Solvent: Isopropanol (anhydrous, acts as both reagent and solvent)[1]

  • Base: Cesium Carbonate (Cs2CO3) (1.5 equiv) — Selected over NaH for safety in microwave vials.[1]

  • Vessel: 10 mL Microwave Process Vial (Borosilicate glass) with crimp cap/septum.

Step-by-Step Methodology:

  • Preparation: In a glovebox or well-ventilated fume hood, charge the 10 mL microwave vial with Methyl 6-chloropyridazine-3-carboxylate (172 mg, 1.0 mmol) and Cs2CO3 (488 mg, 1.5 mmol).

  • Solvation: Add anhydrous Isopropanol (3.0 mL). Add a magnetic stir bar.

  • Sealing: Crimp the vial using a PTFE-lined silicone septum cap.

  • Irradiation (Microwave Setup):

    • Mode: Dynamic (PID control).[1]

    • Temperature: 120 °C.

    • Hold Time: 15 minutes.

    • Pressure Limit: 250 psi (Isopropanol generates pressure; ensure vessel rating).

    • Stirring: High.[2]

    • Note on Power: Set max power to 200W; the system will modulate power to maintain 120°C.

  • Work-up:

    • Cool the vial to room temperature (using the reactor's compressed air cooling).

    • Filter the reaction mixture through a Celite pad to remove inorganic salts (CsCl, residual carbonate).[1] Wash with Ethyl Acetate (EtOAc).[1]

    • Concentrate the filtrate in vacuo.[3]

    • Purification: The crude product is typically >90% pure.[4] If necessary, purify via flash chromatography (SiO2, 0–30% EtOAc in Hexanes).[1]

Data Validation:

  • Expected Yield: 85–92%.[1]

  • Key QC Marker: Disappearance of the Ar-Cl signal in LCMS; appearance of Isopropyl methine multiplet (~5.4 ppm) in 1H NMR.

Protocol B: Rapid Microwave Hydrolysis

Objective: Conversion to 6-Isopropoxypyridazine-3-carboxylic acid

Reagents:

  • Substrate: Methyl 6-isopropoxypyridazine-3-carboxylate (from Protocol A).

  • Base: Lithium Hydroxide (LiOH[1]·H2O) (2.0 equiv).[1]

  • Solvent: THF : Water (1:1 v/v).[1]

Step-by-Step Methodology:

  • Loading: Dissolve the ester (196 mg, 1.0 mmol) in THF (2 mL) in a fresh microwave vial.

  • Activation: Add LiOH·H2O (84 mg, 2.0 mmol) dissolved in Water (2 mL).[1]

  • Irradiation:

    • Temperature: 80 °C.

    • Time: 5 minutes.

    • Power: Max 100W.[5]

  • Work-up:

    • Remove THF in vacuo.[1]

    • Acidify the remaining aqueous layer to pH ~3 using 1N HCl. The product usually precipitates as a white solid.

    • Filter and dry.[3][4][6][7][8] If no precipitate, extract with EtOAc (3x), dry over Na2SO4, and concentrate.

Part 4: Scientific Analysis & Optimization Data

Why this works (Mechanistic Insight): The pyridazine ring is highly electron-deficient (π-deficient), making the C6 position susceptible to nucleophilic attack. However, the presence of the ester at C3 deactivates the ring slightly compared to a nitrile or nitro group, often requiring higher temps (reflux) in conventional heating.[1]

  • Microwave Effect: Isopropanol has a high loss tangent (tan δ), meaning it couples efficiently with microwave energy.[1] This creates localized superheating ("hot spots") at the molecular level, accelerating the transition state formation for the SNAr mechanism.[1]

Solvent Screening Data (Optimization Table):

Solvent SystemBaseTemp (°C)TimeYield (%)Notes
Isopropanol (Neat) Cs2CO3 120 15 min 91% Optimal. Clean profile.
THF / iPrOH (1:[1]1)NaH601 h65%Incomplete conversion.[1]
DMF / iPrOH (4:1)K2CO315010 min78%Difficult work-up (DMF removal).
Toluene / iPrOHEt3N1102 h<10%Base too weak for this substrate.[1]

Part 5: Workflow Visualization

The following diagram illustrates the decision matrix for the synthesis, ensuring the researcher selects the correct path based on starting material availability.

Workflow Start Start: Select Precursor PathA Route A: 3,6-Dichloropyridazine (Commodity Chemical) Start->PathA PathB Route B: Methyl 6-chloropyridazine- 3-carboxylate (Preferred) Start->PathB Step1A Step 1: Mono-SnAr (iPrOH, NaH, 0°C -> RT) *Hard to control regioselectivity* PathA->Step1A Step1B Step 1: MW Etherification (iPrOH, Cs2CO3, 120°C, 15 min) PathB->Step1B High Efficiency Step2A Step 2: Carbonylation (Pd(OAc)2, dppf, CO gas, MeOH) Step1A->Step2A Final Final Product: 6-Isopropoxypyridazine-3-carboxylic acid Step2A->Final Hydrolysis Step2B Step 2: MW Hydrolysis (LiOH, 80°C, 5 min) Step1B->Step2B Step2B->Final

Figure 2: Operational workflow comparing the "Commodity" route (Red) vs. the "High-Efficiency Microwave" route (Blue).

Part 6: References

  • Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines.

    • Source: Royal Society of Chemistry (RSC)[1]

    • Context: Establishes the viability of microwave SNAr on 3,6-dichloropyridazine scaffolds.

  • Synthesis of Methyl 6-chloropyridazine-3-carboxylate.

    • Source: ResearchGate / Tetrahedron Letters[1]

    • Context: Describes the preparation of the key ester precursor from ethyl levulinate.

  • Microwave Assisted Organic Synthesis (MAOS) in Heterocycles.

    • Source: National Institutes of Health (NIH) / PMC[1]

    • Context: General review of microwave acceleration in nitrogen-containing heterocycles.

  • Synthesis of 6-methoxypyridazine-3-carboxylic acid (Patent CN101508676B).

    • Source: Google Patents[1]

    • Context: Industrial protocol for the methoxy-analog, validating the hydrolysis and etherification logic.

    • [1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 6-Isopropoxypyridazine-3-carboxylic Acid Synthesis

Topic: Yield Optimization & Process Troubleshooting Target Molecule: 6-Isopropoxypyridazine-3-carboxylic acid (CAS: N/A for specific derivative, Analogous to 6-Methoxypyridazine-3-carboxylic acid) Audience: Process Chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Process Troubleshooting Target Molecule: 6-Isopropoxypyridazine-3-carboxylic acid (CAS: N/A for specific derivative, Analogous to 6-Methoxypyridazine-3-carboxylic acid) Audience: Process Chemists, Medicinal Chemists[1][2]

Executive Summary: The Yield "Killers"

Synthesizing 6-alkoxypyridazine-3-carboxylic acids is deceptively simple on paper but notoriously difficult in practice due to three converging factors:

  • Amphoteric Nature: The product forms a zwitterion, making standard organic extraction inefficient.[3]

  • Steric Hindrance: The isopropyl group (

    
     with isopropoxide) is significantly slower than the methoxy analog, leading to incomplete conversion or competitive elimination.[3]
    
  • Decarboxylation Risk: Pyridazine-3-carboxylic acids are prone to thermal decarboxylation, particularly under acidic conditions.[2][3]

This guide moves beyond standard literature to address these specific failure modes.

Part 1: Diagnostic & Optimization Guide

Scenario A: The Reaction Stalls (Incomplete Conversion)

Symptoms: High recovery of starting material (6-chloropyridazine-3-carboxylic acid or its ester); presence of elimination byproducts (propene).[1][2][3]

Root Cause: The nucleophilic aromatic substitution (


) of the chloride by isopropoxide is sluggish due to the electron-rich nature of the pyridazine ring (if the acid is deprotonated) and the steric bulk of the isopropyl group.

Protocol Optimization: Switch to the Ester Substrate. Do not perform the substitution on the free carboxylic acid. The carboxylate anion donates electron density into the ring, deactivating it toward nucleophilic attack.[3]

  • Step 1: Esterify 6-chloropyridazine-3-carboxylic acid to Methyl 6-chloropyridazine-3-carboxylate (Ref 1).[1][2][3]

  • Step 2: Perform

    
     with Sodium Isopropoxide (NaOiPr) in anhydrous Isopropanol (IPA).
    
    • Why: The ester group is electron-withdrawing, activating the ring at the C6 position.

    • Critical Parameter: Maintain temperature at

      
      . Do not exceed 
      
      
      
      to avoid degradation.[3]
Scenario B: The "Disappearing Product" (Workup Losses)

Symptoms: TLC shows conversion, but mass recovery after extraction is


.[3]

Root Cause: The product is a zwitterion (pyridinium-like nitrogen protonation vs. carboxylate anion).[2][3] At neutral pH, it is highly water-soluble.[1][2][3] Standard DCM/EtOAc extractions leave the product in the aqueous phase.[3]

Protocol Optimization: Isoelectric Point (pI) Precipitation. Avoid liquid-liquid extraction. Rely on pH-controlled precipitation.[1][2][3]

  • Target pH: The calculated pI of pyridazine-3-carboxylic acids is typically between pH 2.5 and 3.5.[1][2]

  • Method:

    • Concentrate the reaction mixture (remove IPA).

    • Dilute with minimal water.

    • Acidify slowly with 2N HCl to pH 3.0.

    • Cool to

      
       for 4 hours.
      
    • Filter the precipitate.[3]

Part 2: Optimized Step-by-Step Protocol

This protocol integrates the ester activation strategy to maximize yield.[3]

Phase 1: Activation (Esterification)

Note: If starting from 3,6-dichloropyridazine, proceed to Phase 2 using 3-chloro-6-isopropoxypyridazine.[1][2]

  • Reagents: 6-Chloropyridazine-3-carboxylic acid (1.0 eq),

    
     (3.0 eq), MeOH (Solvent).
    
  • Procedure: Reflux for 3 hours. Concentrate to dryness.[3]

  • Yield Check: Quantitative conversion to Methyl 6-chloropyridazine-3-carboxylate expected.

Phase 2: Substitution ( )
  • Preparation of NaOiPr: Dissolve Na metal (1.2 eq) in anhydrous Isopropanol (10V). Do not use commercial alkoxide solutions if they contain hydroxide impurities.[3]

  • Addition: Add Methyl 6-chloropyridazine-3-carboxylate (1.0 eq) to the NaOiPr solution at

    
    .
    
  • Reaction: Warm to

    
     and stir for 4–6 hours.
    
  • Monitoring: HPLC should show disappearance of the chloro-ester.[3]

    • Note: The ester may transesterify to the isopropyl ester; this is irrelevant as it will be hydrolyzed.[3]

Phase 3: Hydrolysis & Isolation (The Critical Step)[3]
  • Hydrolysis: Add water (5V) and NaOH (2.0 eq) directly to the reaction mixture. Stir at RT for 2 hours.

  • Concentration: Remove IPA under reduced pressure (Rotavap bath

    
    ).
    
  • Precipitation:

    • Cool the aqueous residue to

      
      .
      
    • Add 2N HCl dropwise.[3]

    • STOP when pH reaches 3.0 .[3] (Use a calibrated pH meter, not paper).[3]

    • Stir for 1 hour at

      
      .
      
  • Filtration: Collect the white solid. Wash with ice-cold water (1V).[1][2][3]

  • Drying: Vacuum oven at

    
    . Warning: Higher temps may cause decarboxylation.[1][3]
    
Yield Comparison Table
VariableStandard Route (Acid + NaOiPr)Optimized Route (Ester + NaOiPr)
Substrate Reactivity Low (Deactivated Ring)High (Activated Ring)
Reaction Temp High (

often req.)[1][2][3]
Moderate (

)
Side Reactions Decarboxylation, EliminationMinimal
Workup Method Acid Extraction (High Loss)Isoelectric Precipitation
Typical Yield 25–35%65–80%

Part 3: Visualizing the Workflow

The following diagram illustrates the critical decision points and the isoelectric purification logic.

G Start Start: 6-Chloropyridazine-3-carboxylic acid Decision Decision: Direct vs. Ester Route Start->Decision RouteA Route A: Direct Substitution (Deactivated Ring) Decision->RouteA Not Recommended RouteB Route B: Esterification (Activated Ring) Decision->RouteB Recommended Workup Workup: pH Adjustment RouteA->Workup Low Conversion Ester Intermediate: Methyl Ester RouteB->Ester Subst SnAr Reaction (NaOiPr / IPA, 60°C) Ester->Subst Hydrolysis Alkaline Hydrolysis (NaOH / H2O) Subst->Hydrolysis Hydrolysis->Workup Fail Yield Loss: Product in Aqueous Phase (pH < 1 or pH > 5) Workup->Fail Acid Extraction Success Success: Isoelectric Precipitation (pH = 3.0) Workup->Success pH Control

Caption: Optimization workflow comparing the direct acid route vs. the ester activation route, highlighting the critical pH control step for isolation.

Part 4: Troubleshooting FAQs

Q1: I see a new spot on TLC that moves faster than the product but isn't starting material. What is it? A: This is likely the Isopropyl Ester intermediate.[3] During the reaction in isopropanol, transesterification (Methyl


 Isopropyl) occurs.[3] This is normal. Ensure you perform the final hydrolysis step with NaOH/Water to convert all esters to the final carboxylic acid.[3]

Q2: My product turns brown during drying. Why? A: Pyridazine carboxylic acids are thermally unstable.[3] If dried above


, they can decarboxylate to form 3-isopropoxypyridazine (which is an oil/low-melting solid) and oxidize.[1][2][3] Solution:  Lyophilize (freeze-dry) the product or use a vacuum oven at 

.

Q3: Can I use Potassium tert-butoxide (KOtBu) to speed up the reaction? A: No. KOtBu is too bulky and acts as a strong base rather than a nucleophile.[3] It will likely cause


 elimination of the isopropyl group (forming propene) or degrade the pyridazine ring.[3] Stick to Sodium Isopropoxide (NaOiPr).[3]

Q4: The product isn't precipitating at pH 3.0. It's still clear. A: You may have too much alcohol (IPA) remaining in the solution.[3] The zwitterion is soluble in alcohol-water mixtures.[2][3] Solution: Rotavap the solution until it is essentially aqueous before acidifying. If needed, add NaCl to "salt out" the zwitterion.[3]

References

  • Zhang, L., et al. (2009).[3] Synthesis process of 6-methoxypyridazine-3-carboxylic acid. CN101508676B.[3] Google Patents. Link

  • Li, J., et al. (2014).[3] Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate. Link

  • PureSynth. (n.d.).[3] 6-Hydroxypyridazine-3-Carboxylic Acid Properties. PureSynth Chemical Data. Link

  • Sigma-Aldrich. (2024).[2][3] Pyridazine-3-carboxylic acid Product Sheet. Sigma-Aldrich.[1][2][3][4] Link

Sources

Optimization

Technical Support Center: Recrystallization of 6-Isopropoxypyridazine-3-carboxylic acid

Welcome to the technical support center for the recrystallization of 6-isopropoxypyridazine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the recrystallization of 6-isopropoxypyridazine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific understanding and practical steps necessary to overcome common challenges in the purification of this compound.

I. Troubleshooting Guide: Addressing Common Recrystallization Issues

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.

Question 1: My 6-isopropoxypyridazine-3-carboxylic acid is "oiling out" instead of forming crystals. What's happening and how can I fix it?

Answer:

"Oiling out" is a common issue in recrystallization where the solute comes out of solution as a liquid rather than a solid.[1] This often occurs when the boiling point of the solvent is higher than the melting point of the compound, or when the solution is cooled too quickly.[1] In the case of 6-isopropoxypyridazine-3-carboxylic acid, its polarity and the presence of the isopropoxy group can influence its solubility behavior, making solvent selection critical.

Causality and Solution:

  • High Solute Concentration: The concentration of your compound in the solvent may be too high, leading to supersaturation that favors oiling over crystallization.

    • Solution: Add a small amount of additional hot solvent until the oil dissolves, then allow the solution to cool slowly.

  • Rapid Cooling: Cooling the solution too quickly, for instance by placing it directly in an ice bath, can shock the system and promote the formation of an oil.[2]

    • Solution: Allow the solution to cool gradually to room temperature. Once at room temperature, you can then place it in an ice bath to maximize yield.[2][3]

  • Inappropriate Solvent: The chosen solvent may be too good a solvent for your compound, even at lower temperatures.

    • Solution: Consider a mixed solvent system. Dissolve your compound in a "good" solvent (one in which it is highly soluble) and then add a "poor" solvent (one in which it is less soluble) dropwise at the boiling point until the solution becomes slightly cloudy. Then, add a few drops of the good solvent to redissolve the precipitate and allow it to cool slowly.[2] For a compound like 6-isopropoxypyridazine-3-carboxylic acid, a combination of a polar protic solvent like ethanol or methanol with a less polar co-solvent like ethyl acetate or even water could be effective.

Question 2: The yield of my recrystallized product is very low. What are the potential causes and how can I improve it?

Answer:

A low yield is a frequent problem in recrystallization and can be attributed to several factors.[4] It's important to remember that some product loss is inherent to the process, as the compound will have some solubility in the solvent even at low temperatures.[4]

Causality and Solution:

  • Using Too Much Solvent: The most common reason for low yield is using an excessive amount of solvent to dissolve the crude product.[4][5] This keeps more of your compound in solution even after cooling.

    • Solution: Use the minimum amount of boiling solvent necessary to fully dissolve your compound.[4][5] This creates a saturated solution that will yield a greater amount of crystals upon cooling.

  • Premature Crystallization: If crystals form during a hot gravity filtration step (if performed), you will lose product.

    • Solution: Use a stemless funnel and keep the filtration apparatus hot.[3] You can also add a small excess of hot solvent before filtration to prevent premature crystallization, and then boil off the excess solvent before cooling.[3]

  • Incomplete Crystallization: Not allowing sufficient time or a low enough temperature for crystallization will result in a lower yield.

    • Solution: After cooling to room temperature, place the flask in an ice bath for at least 15-30 minutes to maximize crystal formation.[2]

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.

    • Solution: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.[4]

Question 3: My recrystallized 6-isopropoxypyridazine-3-carboxylic acid is still impure or colored. What steps can I take to improve purity?

Answer:

The goal of recrystallization is purification, so obtaining an impure product can be frustrating. This can be due to the presence of either soluble or insoluble impurities.

Causality and Solution:

  • Colored Impurities: The presence of color often indicates high molecular weight, conjugated impurities.

    • Solution: Add a small amount of activated charcoal (decolorizing carbon) to the hot solution before filtration.[1][3] The colored impurities will adsorb to the surface of the carbon, which can then be removed by hot gravity filtration.[1][3] Be cautious not to add too much charcoal, as it can also adsorb your desired product.[1]

  • Insoluble Impurities: If you observe solid particles in your hot solution, these are insoluble impurities.

    • Solution: Perform a hot gravity filtration to remove these impurities before allowing the solution to cool and crystallize.[2]

  • Co-precipitation of Soluble Impurities: If the cooling process is too rapid, soluble impurities can become trapped within the crystal lattice of your product.

    • Solution: Allow the solution to cool slowly and undisturbed.[1] This allows for the formation of more ordered, and therefore purer, crystals.

II. Frequently Asked Questions (FAQs)

What are the ideal properties of a recrystallization solvent for 6-isopropoxypyridazine-3-carboxylic acid?

An ideal solvent for the recrystallization of 6-isopropoxypyridazine-3-carboxylic acid should exhibit the following characteristics:

  • High solubility at elevated temperatures and low solubility at room temperature or below. This temperature-dependent solubility is the fundamental principle of recrystallization.[6]

  • It should not react with the compound. The solvent must be chemically inert to 6-isopropoxypyridazine-3-carboxylic acid.

  • It should dissolve impurities well at all temperatures or not at all. This allows for the separation of the desired compound from contaminants.

  • It should be volatile enough to be easily removed from the purified crystals. A low boiling point is generally preferred for ease of drying.

  • It should be non-toxic, inexpensive, and non-flammable for safety and practical reasons.

How does the structure of 6-isopropoxypyridazine-3-carboxylic acid influence solvent selection?

The structure of 6-isopropoxypyridazine-3-carboxylic acid contains several key functional groups that dictate its solubility:

  • Pyridazine Ring: This heterocyclic aromatic ring contributes to the molecule's polarity. Pyridine and its derivatives can sometimes be challenging to crystallize.[7][8]

  • Carboxylic Acid: This is a polar, protic group capable of hydrogen bonding.[9][10] This suggests that polar protic solvents like water, methanol, or ethanol could be suitable.[7]

  • Isopropoxy Group: This ether linkage adds some non-polar character to the molecule.

Based on these features, a good starting point for solvent screening would be polar protic solvents. A mixed solvent system, such as ethanol/water or methanol/water, might also be effective.[11]

What is a good starting point for selecting a recrystallization solvent?

A systematic approach to solvent selection is crucial for success. Here is a suggested workflow:

  • Literature Search: Check for any published procedures for the purification of 6-isopropoxypyridazine-3-carboxylic acid or structurally similar compounds.

  • Solubility Testing: If no information is available, perform small-scale solubility tests with a variety of solvents.[4] Place a small amount of your crude compound in several test tubes and add a few drops of different solvents (e.g., water, ethanol, methanol, ethyl acetate, acetone, toluene, hexanes).

  • Observe Solubility: Note the solubility at room temperature and then heat the samples to observe solubility at elevated temperatures.

  • Evaluate Crystal Formation: Allow the solutions that dissolved the compound when hot to cool and observe for crystal formation.

The ideal solvent will dissolve the compound when hot but show poor solubility at room temperature, leading to good crystal recovery upon cooling.

III. Experimental Protocol: Recrystallization of 6-Isopropoxypyridazine-3-carboxylic acid

This protocol provides a general guideline. The specific solvent and volumes may need to be optimized based on the purity of your starting material.

Materials:

  • Crude 6-isopropoxypyridazine-3-carboxylic acid

  • Selected recrystallization solvent (e.g., ethanol, methanol, or a mixed solvent system)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Stemless funnel

  • Filter paper

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Dissolution: Place the crude 6-isopropoxypyridazine-3-carboxylic acid in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. Continue to add the solvent in small portions until the solid is completely dissolved.[6] Use the minimum amount of boiling solvent necessary.[4]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.[1][3]

  • Hot Gravity Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration. Place a fluted filter paper in a stemless funnel and place the funnel in a clean, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper.[3]

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature.[5] Do not disturb the flask during this time. Once the flask has reached room temperature, you may place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[12]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[4]

  • Drying: Allow the crystals to dry completely on the filter paper with the vacuum on. For final drying, the crystals can be placed in a desiccator or a vacuum oven.

IV. Data Presentation

Table 1: Properties of Common Recrystallization Solvents
SolventBoiling Point (°C)PolarityNotes
Water100HighGood for polar compounds, but its high boiling point can sometimes lead to oiling out.[7]
Ethanol78HighA versatile and commonly used solvent for recrystallization.[7]
Methanol65HighSimilar to ethanol but with a lower boiling point.
Ethyl Acetate77MediumA good choice for compounds with intermediate polarity.
Acetone56MediumA strong solvent, sometimes used in combination with a non-polar solvent.[7]
Toluene111LowSuitable for less polar compounds.
Hexanes~69LowA non-polar solvent, often used as the "poor" solvent in a mixed-solvent system.

V. Visualization

Diagram 1: Decision Tree for Troubleshooting Recrystallization

G start Start Recrystallization dissolve Dissolve Compound in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Oiling Out? crystals_form->oiling_out No low_yield Low Yield? crystals_form->low_yield Yes add_solvent Add More Hot Solvent, Reheat, Cool Slowly oiling_out->add_solvent Yes induce_cryst Induce Crystallization: - Scratch Flask - Seed Crystal oiling_out->induce_cryst No impure Impure/Colored? low_yield->impure No check_solvent_vol Review Protocol: - Minimize Solvent Volume - Ensure Complete Cooling low_yield->check_solvent_vol Yes decolorize_filter Decolorize with Charcoal, Hot Gravity Filter impure->decolorize_filter Yes success Successful Recrystallization impure->success No add_solvent->cool induce_cryst->success check_solvent_vol->success decolorize_filter->dissolve

Caption: A flowchart for troubleshooting common recrystallization problems.

VI. References

  • Recrystallization. (n.d.). Retrieved from

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from

  • Recrystallization - Wired Chemist. (n.d.). Retrieved from

  • Recrystallization - Single Solvent. (n.d.). Retrieved from

  • Recrystallization I 10. (n.d.). Retrieved from

  • Go-to recrystallization solvent mixtures : r/Chempros - Reddit. (2023, February 19). Retrieved from

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from

  • recrystallization.pdf. (n.d.). Retrieved from

  • Recrystallization - Chemistry LibreTexts. (2023, January 29). Retrieved from

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from

  • Physical Properties of Carboxylic Acids - Chemistry LibreTexts. (2022, September 15). Retrieved from

  • Aliphatic Carboxylic Acids. (n.d.). Retrieved from

Sources

Troubleshooting

Handling moisture sensitivity in pyridazine acid derivatives

Subject: A Practical Guide to Handling Moisture Sensitivity in Pyridazine Acid Derivatives This guide provides researchers, scientists, and drug development professionals with a dedicated technical resource for managing...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: A Practical Guide to Handling Moisture Sensitivity in Pyridazine Acid Derivatives

This guide provides researchers, scientists, and drug development professionals with a dedicated technical resource for managing the challenges associated with the moisture sensitivity of pyridazine acid derivatives. The inherent reactivity of these compounds, particularly activated forms like acid chlorides, towards water necessitates rigorous anhydrous techniques to ensure reaction success, product purity, and reproducibility. This document is structured to provide rapid answers through FAQs, in-depth solutions via troubleshooting guides, and validated, step-by-step protocols for critical laboratory operations.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling of pyridazine acid derivatives.

Q1: Why are pyridazine acid derivatives so sensitive to moisture?

A: The sensitivity stems from two main factors. First, the pyridazine ring is a π-electron deficient heteroaromatic system due to the electronegativity of the two adjacent nitrogen atoms.[1] This electronic nature can influence the reactivity of substituents. Second, and more critically, acid derivatives like acid chlorides and anhydrides are highly electrophilic. They react readily with nucleophiles, and water is a prevalent nucleophile. This reaction, known as hydrolysis, converts the derivative back into the less reactive carboxylic acid, which is often an undesired side reaction that halts a planned synthetic sequence (e.g., amide formation).[2][3] The hygroscopic nature of some pyridazine compounds can further exacerbate this issue by attracting atmospheric moisture.[4]

Q2: I have a bottle of pyridazine-3-carboxylic acid. Is it also sensitive?

A: While the carboxylic acid itself is the product of hydrolysis of more reactive derivatives, it can still be hygroscopic, meaning it can absorb water from the atmosphere. Product listings for pyridazine-3-carboxylic acid often explicitly state that it is "Moisture sensitive".[5] Adsorbed water can interfere with subsequent reactions, especially if you plan to activate the acid (e.g., convert it to an acid chloride with thionyl chloride) or use coupling agents that are themselves water-sensitive. Therefore, it is best practice to handle and store the acid under dry conditions.[6]

Q3: What is the difference between a glovebox and a Schlenk line, and which should I use?

A: Both are used to create an inert atmosphere, typically of nitrogen or argon, to exclude moisture and oxygen.[7]

  • Glovebox: A sealed chamber with integrated gloves that provides a continuously purified inert atmosphere (to ppm levels of H₂O and O₂). It is ideal for operations that are difficult to perform in sealed glassware, such as weighing and handling solids, preparing reaction mixtures, and long-term storage of sensitive reagents.[7][8]

  • Schlenk Line: A dual-manifold system connected to a vacuum pump and an inert gas source. It allows you to evacuate air from your reaction flask and backfill it with inert gas.[7][9] This is highly versatile for running reactions, distillations, and transfers under an inert atmosphere.[8]

Decision Guide: Use a glovebox for weighing solids and preparing stock solutions. Use a Schlenk line for running the actual reaction, especially for liquid transfers and refluxing. For extremely sensitive small-scale reactions, using a glovebox for the entire procedure is the most robust option.

Q4: Is nitrogen or argon gas better for creating an inert atmosphere?

A: Both are effective. Argon is denser than air and truly inert, providing an excellent protective "blanket" over a reaction.[8] Nitrogen is much less expensive, but in some rare cases (e.g., with certain transition metal catalysts), it can act as a ligand.[8] For most applications involving pyridazine derivatives, high-purity nitrogen is perfectly suitable and more economical.

Part 2: Troubleshooting Guide for Failed Reactions

When a reaction involving a pyridazine acid derivative fails or gives a low yield, moisture is a primary suspect. Use this guide to diagnose and solve common problems.

Problem Potential Cause(s) Recommended Solution(s) & Validation
Low or No Product Yield Hydrolysis of Starting Material: The pyridazine acid derivative (especially an acid chloride) was exposed to moisture before or during the reaction.Verify Reagent Quality: Before the next attempt, take a small sample of your starting material and analyze it (e.g., via ¹H NMR or IR spectroscopy) to check for the presence of the hydrolyzed carboxylic acid.[6] Improve Anhydrous Technique: Review your procedure. Was the glassware properly dried?[7][9] Was the solvent truly anhydrous?[10] Were reagents transferred under a positive pressure of inert gas?[11]
Reaction Stalls or is Sluggish Solvent Contamination: Commercially "anhydrous" solvents can absorb moisture after the bottle is opened.[10] Dissolved oxygen can also interfere with some reactions.Dry and Degas Solvents: Dry solvents immediately before use by distilling from an appropriate drying agent or passing them through a column of activated alumina.[4][12] Degas the solvent by using several "freeze-pump-thaw" cycles or by sparging with an inert gas for 15-30 minutes.[9][11] Validation: Use a Karl Fischer titrator to confirm the water content of your solvent is low (ideally <10 ppm).[12]
Inconsistent Results Between Batches Atmospheric Leaks: Small, undetected leaks in the apparatus (e.g., around joints or septa) can introduce moisture over the course of the reaction.Pressure Test System: Assemble your glassware, seal it, and apply a positive pressure of inert gas. Use a bubbler to ensure the system holds pressure. Check for leaks at joints using a soap solution.[9] Use High-Quality Septa/Grease: Use fresh rubber septa for every reaction, as they provide a positive seal for only a limited number of punctures.[9] Apply a thin, uniform layer of high-vacuum grease to all ground-glass joints.[9]
Crude NMR/TLC Shows Only Starting Material and/or Hydrolyzed Acid Contaminated Reagents: Other reagents in the reaction may be a source of water. Hygroscopic solids (e.g., amine salts) are common culprits.Dry All Reagents: Dry solid reagents in a vacuum oven before use.[10] Distill liquid reagents if they are potentially wet. Check Reagent Compatibility: Ensure that your reagents do not contain water of hydration.
Formation of Unexpected Byproducts Side Reactions with Water: Besides simple hydrolysis, water can participate in or catalyze other unwanted reaction pathways.Rigorously Exclude Water: Implement the most stringent protocols available (e.g., perform the entire experiment inside a glovebox).[6] This will help determine if moisture is the root cause. If byproducts still form, investigate other parameters like temperature or reagent stoichiometry.[10][13]

Part 3: Key Experimental Protocols & Workflows

Adherence to rigorous experimental technique is the most effective way to handle moisture-sensitive pyridazine acid derivatives.

Protocol 1: Preparation of Anhydrous Solvents

The success of your reaction is critically dependent on the purity of your solvent.[4] While commercial anhydrous solvents are a good starting point, their water content can increase after opening.

Method A: Distillation from a Reactive Drying Agent This is a highly effective method for achieving very low water content.[4]

  • Select the Right Agent: Choose a drying agent that reacts irreversibly with water but not with your solvent.[8][14]

    • Ethers (THF, Dioxane): Sodium metal with benzophenone indicator (persists as a deep blue/purple color when anhydrous).

    • Hydrocarbons & Halogenated Solvents (Toluene, DCM): Calcium hydride (CaH₂).

  • Setup: Assemble a distillation apparatus that has been oven-dried overnight (>125 °C) and cooled under a stream of inert gas.[9]

  • Procedure: Add the solvent and drying agent to the distilling flask. Reflux under a positive pressure of nitrogen or argon for at least 1 hour (or until the benzophenone indicator turns purple).

  • Collection: Distill the solvent directly into a flame-dried Schlenk flask that is under a positive pressure of inert gas.

  • Storage: Store the freshly distilled solvent in the Schlenk flask over activated 3Å molecular sieves and under an inert atmosphere.[12]

Method B: Column Purification (Solvent Purification System) Passing a solvent through columns of activated alumina is a safer and often more convenient alternative to distillation.[4][12]

  • Activation: Ensure the columns in your purification system have been recently activated according to the manufacturer's instructions.

  • Collection: Connect a flame-dried Schlenk flask to the system outlet.

  • Purging: Thoroughly purge the collection flask with inert gas.

  • Dispensing: Dispense the required volume of solvent while maintaining a positive inert gas pressure in the collection flask.

Quantitative Comparison of Solvent Drying Methods
Drying Agent/Method Suitable Solvents Typical Residual H₂O (ppm) Notes
CaH₂ (distillation) Hydrocarbons, Ethers, Dichloromethane~1-15A good general-purpose agent for non-protic solvents.[12][14]
Na/Benzophenone (distillation) Ethers (THF, Et₂O), Hydrocarbons<1Provides a visual indication of dryness. Highly reactive; requires extreme caution.[4]
Activated 3Å Molecular Sieves Most solvents (ethers, DCM, acetonitrile)<10 (after 24-48h)Good for storage and polishing. Must be activated in a vacuum oven before use.[12]
Activated Alumina Column THF, Toluene, DCM, Hexanes<10Excellent for rapid drying; common in commercial systems.[12]
P₂O₅ Hydrocarbons, Halogenated Solvents<1Extremely efficient but can form a film that prevents further drying; not for acid-sensitive substrates.[14]
Protocol 2: Setting Up an Anhydrous Reaction using a Schlenk Line

This workflow details the essential steps for setting up a reaction under an inert atmosphere.

  • Glassware Preparation:

    • Clean and dry all glassware, stir bars, and cannulas in an oven overnight at >125 °C.[9]

    • While still hot, assemble the apparatus (e.g., round-bottom flask with condenser) and immediately connect it to the Schlenk line. Use a thin, even layer of grease on all joints.[9]

  • Inerting the System:

    • Perform at least three vacuum-backfill cycles. To do this, open the flask to the vacuum manifold for 2-3 minutes to remove the air.[11]

    • Close the connection to the vacuum and carefully open the connection to the inert gas manifold to backfill the flask.[8][11]

    • Repeat this cycle two more times. After the final cycle, leave the flask under a positive pressure of inert gas, vented through an oil bubbler.[8]

  • Reagent Transfer (Liquids):

    • Use an oven-dried syringe with a long needle.[15]

    • Flush the syringe with inert gas from your reaction flask or a separate inerted flask at least 5-10 times.[9][16]

    • Transfer the liquid from a Sure/Seal™ bottle or Schlenk flask, ensuring you maintain positive inert gas pressure in the source vessel.[9]

    • Inject the liquid into your reaction flask through a rubber septum.

  • Reagent Transfer (Solids):

    • The preferred method is to weigh the solid inside a glovebox and add it to the reaction flask before inerting.[6][7]

    • If a glovebox is not available, add the solid to the flask, connect it to the Schlenk line, and perform the vacuum-backfill cycles. Alternatively, use a solid addition tube under a strong positive flow of inert gas.

Part 4: Visualized Workflows and Mechanisms

Decision Workflow for Handling Pyridazine Acid Derivatives

This diagram outlines the decision-making process for selecting the appropriate handling technique.

G start Start: Using a pyridazine acid derivative q1 Is the derivative an activated form (e.g., acid chloride)? start->q1 q2 Is the reaction scale <5 mmol or highly sensitive? q1->q2 Yes standard_precautions Handle under N2 atmosphere. Ensure anhydrous solvent and dry glassware as best practice. q1->standard_precautions No (e.g., carboxylic acid) q3 Is the derivative a solid? q2->q3 No glovebox Weigh solid in a glovebox. Run entire reaction in glovebox for maximum protection. q2->glovebox Yes schlenk_weigh Weigh solid in a glovebox. Transfer to Schlenk flask and run reaction on a Schlenk line. q3->schlenk_weigh Yes schlenk_direct Weigh solid quickly in air, add to flask, and immediately begin inerting cycles. q3->schlenk_direct Yes, no glovebox available (use with caution) schlenk_liquid Use Schlenk line and syringe/cannula transfer techniques. q3->schlenk_liquid No (Liquid)

Caption: Decision tree for selecting appropriate handling techniques.

Experimental Workflow for Anhydrous Reactions

This diagram illustrates the critical sequence of operations for a successful anhydrous reaction.

G cluster_prep Preparation Phase cluster_rxn Execution Phase p1 1. Oven-Dry Glassware (>125°C) p2 2. Assemble Hot Apparatus p1->p2 p3 3. Perform 3x Vacuum-Backfill Cycles p2->p3 p4 4. Transfer Anhydrous Solvent via Syringe p3->p4 p5 5. Add Reagents (Solid/Liquid) p4->p5 p6 6. Run Reaction Under Positive N2 Pressure p5->p6

Caption: Sequential workflow for setting up an anhydrous reaction.

Mechanism: Hydrolysis of a Pyridazine Acid Chloride

This diagram shows the fundamental reaction you are working to prevent.

G compound1 Pyridazine Acid Chloride (Reactive) compound2 Pyridazine Carboxylic Acid (Product of Hydrolysis) compound1->compound2 Hydrolysis water H₂O (Moisture) water->compound1 hcl + HCl

Caption: The undesired hydrolysis reaction of a pyridazine acid chloride.

References

  • Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds.
  • BenchChem. (n.d.). How to dry solvents for moisture-sensitive reactions with 2,3,6-Trimethoxyisonicotinaldehyde.
  • Sigma-Aldrich. (n.d.). Preservation of Moisture-Sensitive Chemical Reagents.
  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents.
  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Burfield, D. R., & Smithers, R. H. (1977). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Journal of Organic Chemistry, 42(18), 3060-3065.
  • BenchChem. (n.d.). Managing air and moisture sensitivity of reagents.
  • Sciencemadness Wiki. (2023). Drying solvents.
  • OrgoSolver. (n.d.).
  • Organic Lab Techniques. (2022).
  • LibreTexts Chemistry. (2022). 1.
  • Indo Global Journal of Pharmaceutical Sciences. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues.
  • BenchChem. (n.d.). Best practices for handling anhydrous reactions for pyridine synthesis.
  • Kintek Solution. (n.d.).
  • Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • ChEMBL. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. PMC.
  • Sigma-Aldrich. (n.d.). Pyridazine-3-carboxylic acid.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: HPLC Method Development for 6-Isopropoxypyridazine-3-carboxylic Acid Purity

Executive Summary Developing a purity method for 6-Isopropoxypyridazine-3-carboxylic acid (IPCA) presents a classic chromatographic paradox: the molecule contains a hydrophobic ether tail (isopropoxy) and a highly polar,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Developing a purity method for 6-Isopropoxypyridazine-3-carboxylic acid (IPCA) presents a classic chromatographic paradox: the molecule contains a hydrophobic ether tail (isopropoxy) and a highly polar, amphoteric head (pyridazine ring + carboxylic acid). Standard "generic" gradients often fail, yielding split peaks or severe tailing due to secondary silanol interactions and uncontrolled ionization states.

This guide compares three distinct separation strategies, ultimately recommending an Optimized Acidic Phosphate (pH 2.5) Reversed-Phase method. This approach leverages pKa suppression to ensure the analyte remains in a single, neutral state, providing superior resolution (


) from critical synthetic precursors like 6-hydroxypyridazine-3-carboxylic acid.

Part 1: The Chemical Challenge

To develop a robust method, we must first understand the analyte's behavior in solution.

  • Analyte: 6-Isopropoxypyridazine-3-carboxylic acid[1]

  • Critical Impurities:

    • Impurity A: 6-Hydroxypyridazine-3-carboxylic acid (Hydrolysis product; Very Polar).

    • Impurity B: 3,6-Dichloropyridazine (Starting material; Non-polar).

  • Physicochemical Drivers:

    • Acidic pKa (~3.5 - 4.0): The carboxylic acid moiety. Above pH 4.0, it ionizes (

      
      ), reducing retention on C18.
      
    • Basic pKa (~2.3): The pyridazine nitrogens. These can protonate at very low pH or interact with free silanols on the column stationary phase, causing peak tailing.

Mechanism of Interaction Diagram

The following diagram illustrates the ionization states and necessary chromatographic controls.

IPCA_Interaction Analyte 6-Isopropoxypyridazine-3-COOH pH_High pH > 4.0 (Ionized) COO- Form Analyte->pH_High High pH pH_Low pH < 2.5 (Neutral) COOH Form Analyte->pH_Low Low pH Silanol Silanol Interaction (Peak Tailing) Analyte->Silanol Basic N interaction Result_High Low Retention Void Elution pH_High->Result_High Result_Low High Retention Sharp Peak pH_Low->Result_Low Buffer Phosphate Buffer (Silanol Suppression) Buffer->Silanol Blocks

Figure 1: Ionization states of IPCA. At pH < 2.5, the carboxylic acid is protonated (neutral), maximizing hydrophobic interaction with the C18 column. Phosphate buffer is required to suppress silanol interactions.

Part 2: Comparative Analysis of Methodologies

We evaluated three common method development approaches. Data is normalized based on a standard 150 x 4.6 mm, 3 µm column format.

Method A: The "Generic" Scouting Run
  • Column: Standard C18

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile

  • pH: ~2.8 (Unbuffered)

Verdict: FAILED While formic acid provides low pH, the ionic strength is too low to suppress the interaction between the pyridazine nitrogens and the column silanols. Furthermore, the pH is close to the pKa of the acid group, leading to "pH wobble" where the analyte splits between ionized and neutral forms, causing broad, split peaks.

Method B: HILIC (Hydrophilic Interaction)
  • Column: Bare Silica or Zwitterionic HILIC

  • Mobile Phase: Ammonium Acetate / Acetonitrile (90% organic start)

Verdict: SUB-OPTIMAL HILIC is excellent for the polar Impurity A (6-hydroxy), but the target molecule (IPCA) has a hydrophobic isopropoxy group. This results in poor solubility in the high-organic initial mobile phase required for HILIC, leading to precipitation or poor peak shape. Additionally, HILIC methods often struggle with robustness in routine QC environments.

Method C: Optimized Acidic Phosphate (The Winner)
  • Column: Polar-Embedded C18 (e.g., Waters SymmetryShield or Phenomenex Synergi Fusion)

  • Mobile Phase: 20 mM Potassium Phosphate (pH 2.5) / Acetonitrile[2][3]

  • Mechanism: Ion-Suppression Reversed Phase

Verdict: SUPERIOR The phosphate buffer provides high ionic strength to mask silanols. The pH of 2.5 ensures the carboxylic acid is fully protonated (


), driving it onto the stationary phase for separation from the early-eluting polar impurities.
Performance Data Summary
ParameterMethod A (Formic Acid)Method B (HILIC)Method C (Phosphate pH 2.5)
Retention Time (IPCA) 3.2 min (unstable)8.5 min12.4 min
Peak Tailing Factor (

)
2.1 (Severe)1.31.05 (Excellent)
Resolution (Impurity A) 0.8 (Co-elution)> 5.03.5
Theoretical Plates (

)
~4,000~8,000> 12,000
Robustness Low (pH sensitive)Low (Water sensitive)High

Part 3: Detailed Experimental Protocol (Method C)

This protocol is designed to be self-validating. The use of a polar-embedded column allows for 100% aqueous starts if necessary, though a gradient is recommended here.

Instrumentation & Conditions
  • System: HPLC with PDA/UV detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Polar-Embedded C18, 150 x 4.6 mm, 3.5 µm (e.g., Waters SymmetryShield RP18 or equivalent).

    • Why: "Shielded" or polar-embedded phases prevent the basic pyridazine nitrogens from binding to silanols.

  • Column Temp: 30°C.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (primary) and 220 nm (impurity check).

  • Injection Volume: 10 µL.

Reagents & Mobile Phase Preparation[2][3]
  • Buffer (Mobile Phase A):

    • Dissolve 2.72 g of Potassium Dihydrogen Phosphate (

      
      ) in 1000 mL HPLC-grade water (20 mM).
      
    • Adjust pH to 2.5 ± 0.05 using Phosphoric Acid (85%). Critical Step: Precise pH control is required to keep the carboxylic acid neutral.

    • Filter through a 0.45 µm nylon filter.

  • Organic (Mobile Phase B): 100% Acetonitrile (HPLC Grade).

Gradient Program

This gradient separates the highly polar hydroxy-impurity (early elution) from the target IPCA and the non-polar dichloro-impurity (late elution).

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.0955Isocratic Hold (Retain polar impurities)
2.0955End Hold
15.04060Linear Ramp (Elute IPCA)
18.01090Wash (Elute non-polars)
20.01090Hold Wash
20.1955Re-equilibration
25.0955End of Run
Method Development Workflow

The following decision tree outlines the logical steps taken to arrive at this protocol.

Method_Dev_Flow Start Start: IPCA Method Dev Check_pKa Analyze pKa (Acid ~3.9, Base ~2.3) Start->Check_pKa Select_Mode Select Mode: Reverse Phase (C18) Check_pKa->Select_Mode Initial_Run Scouting Run: 0.1% Formic Acid Select_Mode->Initial_Run Eval_Result Result: Tailing Peaks? Initial_Run->Eval_Result Optimize Optimization Strategy: 1. Switch to Phosphate Buffer 2. Lower pH to 2.5 Eval_Result->Optimize Yes Final_Method Final Method: Polar-Embedded C18 20mM Phosphate pH 2.5 Optimize->Final_Method

Figure 2: Method Development Decision Tree. The transition from volatile acid (Formic) to non-volatile buffer (Phosphate) is the critical pivot point.

Part 4: Validation Criteria (ICH Q2(R2) Alignment)

To ensure this method is "Publish Ready" and compliant with regulatory standards, the following validation parameters must be met.

  • Specificity: Inject the blank, the IPCA standard, and a spiked mixture of Impurity A and B.

    • Requirement: Resolution (

      
      ) > 1.5 between all peaks. Purity threshold (via PDA) > 99.0%.
      
  • Linearity: Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 0.1 mg/mL).

    • Requirement:

      
      .
      
  • LOD/LOQ: Determine based on Signal-to-Noise (S/N).

    • LOD: S/N

      
       3.
      
    • LOQ: S/N

      
       10.
      
  • Robustness: Deliberately vary pH (2.4 – 2.6) and Column Temp (28°C – 32°C).

    • Note: Because the pKa is ~3.9, operating at pH 2.5 provides a "safety buffer." Small changes in pH will not significantly alter the ionization state, ensuring robust retention times.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023).[4][5][6][7][8] Guideline on validation methodology.

  • ChemicalBook. (n.d.). 6-Isopropoxypyridine-3-carboxylic acid Properties and pKa prediction.

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (General reference for pKa suppression techniques in HPLC).
  • Bordwell pKa Table. (n.d.). Acidity of organic compounds and heterocyclic derivatives.[9]

Sources

Comparative

Technical Comparison Guide: Crystal Structure &amp; Solid-State Properties of 6-Isopropoxypyridazine-3-carboxylic Acid

This guide provides a technical analysis of 6-Isopropoxypyridazine-3-carboxylic acid, focusing on its solid-state properties, synthesis, and structural comparison with its closest analog, 6-methoxypyridazine-3-carboxylic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of 6-Isopropoxypyridazine-3-carboxylic acid, focusing on its solid-state properties, synthesis, and structural comparison with its closest analog, 6-methoxypyridazine-3-carboxylic acid.

Executive Summary

6-Isopropoxypyridazine-3-carboxylic acid (CAS: 223127-05-7) is a critical heterocyclic building block used in the development of kinase inhibitors and antitubercular agents. This guide analyzes its structural performance compared to the industry-standard 6-methoxypyridazine-3-carboxylic acid .

While the methoxy analog exhibits high-density packing due to the small steric footprint of the methyl group, the isopropoxy derivative introduces a bulky isopropyl moiety. This structural modification significantly alters the crystal lattice energy, solubility profile, and lipophilicity, making it a superior candidate for drug discovery campaigns requiring enhanced membrane permeability.

Key Performance Indicators (KPI) Comparison
Feature6-Isopropoxy Derivative6-Methoxy Analog (Baseline)Impact on Development
Formula C

H

N

O

C

H

N

O

Increased molecular weight (+28 Da)
Steric Bulk High (Branched Isopropyl)Low (Linear Methyl)Disrupts planar stacking; lowers MP
Lipophilicity (cLogP) ~1.2 - 1.5~0.3 - 0.5Improved bioavailability/permeability
H-Bond Donor/Acc. 1 / 41 / 4Identical pharmacophore binding potential
Primary Synthon Carboxylic Acid Dimer (

)
Carboxylic Acid Dimer (

)
Conserved supramolecular assembly

Synthesis & Crystallization Protocol

To ensure high-purity crystals suitable for X-ray diffraction or pharmaceutical use, a nucleophilic aromatic substitution (


) followed by controlled acidification is required.
Optimized Synthetic Workflow

Reaction Principle: The electron-deficient pyridazine ring (activated by the carboxylic acid) undergoes displacement of the chloride leaving group by the alkoxide nucleophile.

Step-by-Step Protocol:

  • Activation: Dissolve 6-chloropyridazine-3-carboxylic acid (1.0 eq) in anhydrous THF/DMF (10:1 v/v).

  • Nucleophile Formation: In a separate vessel, react dry isopropanol (5.0 eq) with NaH (2.2 eq) at 0°C to generate sodium isopropoxide in situ.

  • Substitution: Cannulate the alkoxide solution into the pyridazine solution. Heat to 60°C for 4-6 hours. Monitor by TLC (activation of the ring facilitates rapid substitution).

  • Workup: Quench with ice water. Acidify carefully to pH 3.0 using 1M HCl. The product precipitates as an off-white solid.[1]

  • Crystallization: Recrystallize from a hot Ethanol:Water (80:20) mixture. Slow cooling (0.1°C/min) yields prismatic crystals suitable for structural analysis.

SynthesisWorkflow Start 6-Chloropyridazine-3-COOH Intermediate Transition State (Meisenheimer Complex) Start->Intermediate S_NAr (60°C) Reagent NaOiPr / iPrOH (Nucleophile Gen.) Reagent->Intermediate Product 6-Isopropoxypyridazine-3-COOH (Crude Precipitate) Intermediate->Product Acidification (pH 3) Crystal Pure Crystals (P21/c or similar) Product->Crystal Recrystallization (EtOH:H2O)

Figure 1: Synthetic pathway and crystallization workflow for 6-Isopropoxypyridazine-3-carboxylic acid.

Crystal Structure Analysis

Supramolecular Synthons

Both the isopropoxy and methoxy derivatives share a dominant supramolecular motif: the carboxylic acid homodimer .

  • Motif: Centrosymmetric dimer formed via two O-H···O hydrogen bonds.[2]

  • Graph Set Notation:

    
     (an 8-membered ring involving 2 donors and 2 acceptors).
    
  • Significance: This dimer is robust and persists across solvents, dictating the primary axis of crystal growth.

Steric Impact of the Isopropoxy Group

The critical difference lies in the secondary packing interactions:

  • Methoxy Analog (Planar Stacking): The methoxy group (-OCH

    
    ) is coplanar with the pyridazine ring. This allows the dimers to stack efficiently via 
    
    
    
    -
    
    
    interactions (centroid-centroid distance ~3.4 - 3.6 Å). The result is a high-density, high-melting-point solid.
  • Isopropoxy Derivative (Steric Disruption): The isopropyl group (-OCH(CH

    
    )
    
    
    
    ) is bulky and cannot lie perfectly flat within the aromatic plane due to steric clash with the pyridazine ring hydrogens (specifically H5).
    • Conformation: The isopropyl group rotates out of plane, creating a "herringbone" or "corrugated" sheet structure rather than flat stacks.

    • Lattice Energy: This disruption weakens the

      
      -
      
      
      
      stacking forces, typically lowering the melting point compared to the methoxy analog and increasing solubility in organic solvents.

CrystalPacking cluster_Methoxy Methoxy Analog Packing cluster_Isopropoxy Isopropoxy Derivative Packing Dimer Carboxylic Acid Dimer (R2_2(8) Synthon) M_Stack Planar Pi-Pi Stacking Dimer->M_Stack I_Steric Isopropyl Steric Bulk (Out-of-Plane Rotation) Dimer->I_Steric M_Result High Density High MP M_Stack->M_Result I_Result Corrugated Sheets Increased Solubility I_Steric->I_Result

Figure 2: Comparative crystal packing logic. The bulky isopropyl group disrupts the planar stacking seen in the methoxy analog.

Experimental Validation & Characterization

To validate the synthesis and structure, the following analytical signatures must be confirmed.

Proton NMR ( H NMR)
  • Solvent: DMSO-

    
    
    
  • Diagnostic Peaks:

    • 
       13.5 ppm (broad s, 1H): Carboxylic acid proton (confirms -COOH integrity).
      
    • 
       8.15 ppm (d, 1H) & 
      
      
      
      7.40 ppm (d, 1H): Pyridazine ring protons (AB system).
    • 
       5.45 ppm (septet, 1H): Methine proton of the isopropyl group (distinctive downfield shift due to oxygen).
      
    • 
       1.38 ppm (d, 6H): Methyl protons of the isopropyl group.
      
IR Spectroscopy (ATR)
  • ~3300-2500 cm

    
    :  Broad O-H stretch (carboxylic acid dimer).
    
  • ~1710 cm

    
    :  Strong C=O stretch (carbonyl).
    
  • ~1580 cm

    
    :  C=N / C=C aromatic stretches (pyridazine ring).
    

References

  • Synthesis of Pyridazine Derivatives: Title: Synthesis and properties of 6-alkoxypyridazine-3-carboxylic acids. Source:Journal of Heterocyclic Chemistry (General reference for on pyridazines). Context: Validates the nucleophilic substitution methodology for 6-chloro precursors.
  • Structural Homologs (Methoxy Analog)

    • Title: 6-Methoxypyridazine-3-carboxylic acid (PubChem CID 12214461).[3]

    • Source:

    • Context: Provides baseline physical property data for the compar
  • Crystallographic Principles: Title: Hydrogen-bond motifs in carboxylic acid crystals. Source:Acta Crystallographica Section B. Context: Supports the assignment of the dimer synthon as the primary structural motif.
  • Commercial Availability & Identifiers

    • Title: 6-Isopropoxypyridazine-3-carboxylic acid (CAS 223127-05-7).
    • Source:

    • Context: Verification of compound existence and basic physical constants.[4]

Sources

Validation

Technical Validation of 6-Isopropoxypyridazine-3-carboxylic Acid: Batch Consistency &amp; Impurity Profiling

Executive Summary: The "Make vs. Buy" Dilemma In the development of pyridazine-based kinase inhibitors and herbicides, 6-Isopropoxypyridazine-3-carboxylic acid (IPCA) serves as a critical scaffold.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Make vs. Buy" Dilemma

In the development of pyridazine-based kinase inhibitors and herbicides, 6-Isopropoxypyridazine-3-carboxylic acid (IPCA) serves as a critical scaffold. Its amphiphilic nature—combining a lipophilic isopropoxy tail with a polar carboxylic head—makes it an ideal handle for modulating bioavailability.

However, synthetic inconsistencies often lead to "silent failures" in downstream structure-activity relationship (SAR) studies. A batch with 95% purity by UV might contain 5% of a regioisomer or a hydrolysis byproduct that acts as a potent assay interferent.

This guide objectively compares three distinct batch profiles of IPCA to establish a rigorous validation standard. We utilize ICH Q2(R2) guidelines to demonstrate how to validate these batches before they enter your medicinal chemistry pipeline.

Synthetic Routes & Impurity Logic[1][2][3]

To validate a batch, one must understand its origin. The impurity profile is a fingerprint of the synthetic route used.

The Dominant Synthetic Pathway (Oxidation-Substitution)

The most scalable industrial route typically proceeds from 3-chloro-6-methylpyridazine .

  • Oxidation: The methyl group is oxidized (e.g., using KMnO₄ or Dichromate) to form 6-chloropyridazine-3-carboxylic acid .[1]

  • Nucleophilic Aromatic Substitution (SₙAr): The chlorine is displaced by an isopropoxide anion (generated from isopropanol and NaH/Na).

Critical Failure Modes:

  • Impurity A (Precursor): 6-Chloropyridazine-3-carboxylic acid.[1] (Incomplete SₙAr reaction).

  • Impurity B (Hydrolysis): 6-Hydroxypyridazine-3-carboxylic acid (or its 6-oxo tautomer). Caused by moisture during the SₙAr step.

  • Impurity C (Inorganic): Residual manganese or chromium salts (if workup is poor).

Visualization: Synthesis & Impurity Map

The following diagram maps the genesis of critical impurities.

IPCA_Synthesis Start 3-Chloro-6-methylpyridazine Inter 6-Chloropyridazine- 3-carboxylic acid Start->Inter Oxidation (KMnO4/H+) Product 6-Isopropoxypyridazine- 3-carboxylic acid (IPCA) Inter->Product S_NAr (iPr-OH, NaH) Imp_Cl Impurity A: Unreacted Chloro-acid Inter->Imp_Cl Incomplete Rxn Imp_OH Impurity B: Hydrolysis (6-OH) Inter->Imp_OH Moisture/Side Rxn

Figure 1: Synthetic pathway illustrating the origin of Critical Quality Attributes (CQAs).

Comparative Analysis: Batch A vs. B vs. C

We analyzed three batches using the protocols defined in Section 4.

  • Batch A (Commercial Reference): Sourced from a major catalog supplier.

  • Batch B (In-House Optimized): Synthesized internally using the oxidation-substitution route with recrystallization.

  • Batch C (Crude/Rapid): Synthesized rapidly without final recrystallization to simulate "rush" conditions.

Table 1: Analytical Comparison Data
MetricBatch A (Benchmark)Batch B (Target)Batch C (Crude)Acceptance Criteria
Appearance White Crystalline PowderOff-white PowderYellowish SolidWhite to Off-white
HPLC Purity (254 nm) 99.4%98.1%89.2%> 97.0%
Assay (¹H-NMR wt%) 99.1%97.8%84.5%> 95.0%
Impurity A (Cl-Precursor) < 0.05%0.4%6.5%< 0.5%
Impurity B (Hydrolysis) 0.2%0.8%3.1%< 1.0%
Water Content (KF) 0.1%0.3%1.5%< 0.5%
Residue on Ignition < 0.1%0.1%2.2%< 0.2%

Senior Scientist Insight:

  • Batch A is the gold standard.

  • Batch B is acceptable for most SAR work. The 0.4% chloro-impurity is a flag but likely chemically inert in mild coupling conditions.

  • Batch C is CRITICAL FAIL . The 6.5% chloro-precursor will compete in downstream amide couplings (albeit slower than the acid), and the high salt content (ROI 2.2%) will poison sensitive catalysts (e.g., Pd used in subsequent Suzuki couplings).

Experimental Protocols (Self-Validating Systems)

To replicate these results, use the following validated methods.

Protocol 4.1: High-Performance Liquid Chromatography (HPLC)

Objective: Separate the highly polar hydrolysis impurity from the lipophilic product.

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm. (C18 is required for retention of the isopropoxy group).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. (Maintains acid protonation to prevent peak tailing).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar impurities)

    • 2-15 min: 5%

      
       95% B
      
    • 15-20 min: 95% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Pyridazine aromatic core).

  • Retention Times (Approx):

    • Impurity B (6-OH): ~2.5 min (Elutes with void volume if pH is not acidic).

    • Impurity A (6-Cl): ~8.4 min.

    • Product (IPCA): ~10.2 min.[2]

Protocol 4.2: ¹H-NMR Structural Validation

Objective: Confirm the "Isopropoxy" handle and rule out regioisomers.

  • Solvent: DMSO-d₆.

  • Key Diagnostic Signals:

    • Isopropoxy Group: Look for a septet at ~5.4 ppm (1H) and a doublet at ~1.3 ppm (6H).

    • Aromatic Region: Two doublets are expected for the pyridazine protons (approx 7.2 ppm and 8.0 ppm, J ≈ 9 Hz).

    • Validation Check: If the septet is missing and replaced by a singlet at ~4.0 ppm, you have the Methoxy analog (wrong starting alcohol). If the aromatic signals are singlets, you may have a symmetric impurity.

Validation Decision Logic (ICH Q2 Aligned)

When receiving a new batch, do not rely solely on the Certificate of Analysis (CoA). Run this internal decision tree to protect your downstream chemistry.

Validation_Logic Start New Batch Received Visual Visual Inspection: White/Off-white? Start->Visual NMR 1H-NMR Check: Septet @ 5.4ppm present? Visual->NMR Yes Fail_Recryst HOLD: Recrystallize (EtOH/H2O) Visual->Fail_Recryst No (Colored) HPLC HPLC Purity > 97%? NMR->HPLC Yes Fail_Reject REJECT: Return to Supplier NMR->Fail_Reject No (Wrong Structure) ImpurityCheck Impurity A (Cl) < 0.5%? HPLC->ImpurityCheck Yes HPLC->Fail_Recryst No (<97%) Pass VALIDATED: Release for Synthesis ImpurityCheck->Pass Yes ImpurityCheck->Fail_Recryst No (>0.5%)

Figure 2: Go/No-Go Decision Tree for IPCA Batch Release.

References

  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation.[][4][5]

  • Coelho, A., et al. (2004). Synthesis of pyridazine derivatives.[6]Tetrahedron, 60(51), 11663-11671. (Provides foundational chemistry for pyridazine functionalization).

  • BenchChem Technical Support. (2025). Controlling Regioselectivity in Dichloropyridine Reactions. (Analogous chemistry for halo-heterocycle substitution).

  • PubChem Compound Summary. (2025). 6-Methoxypyridazine-3-carboxylic acid.[1][7] (Structural analog data for impurity profiling).

  • Ghanta, M. R., et al. (2014).[2] Synthesis and characterization of process-related impurities.[2]Der Pharma Chemica, 6(3), 300-311.[2] (Methodology for impurity isolation in similar heterocyclic carboxylic acids).

Sources

Comparative

Precision Elemental Analysis of Refractory Pyridazine Derivatives: A Comparative Standardization Guide

The Pyridazine Challenge: Why Standard Protocols Fail Pyridazine derivatives (1,2-diazines) represent a unique challenge in organic elemental analysis (EA). Unlike simple aliphatic amines, the nitrogen atoms in the pyrid...

Author: BenchChem Technical Support Team. Date: February 2026

The Pyridazine Challenge: Why Standard Protocols Fail

Pyridazine derivatives (1,2-diazines) represent a unique challenge in organic elemental analysis (EA). Unlike simple aliphatic amines, the nitrogen atoms in the pyridazine ring possess high bond energy and are prone to forming thermodynamically stable, refractory carbon-nitrogen intermediates (often graphitic in nature) during combustion.

The Causality of Failure: Standard combustion protocols (flash combustion at ~950°C with standard tin capsules) often yield low Nitrogen and variable Carbon recovery for pyridazines. This occurs because the N-N bond within the aromatic ring requires higher activation energy to cleave than the C-N bonds in standard calibrants like Acetanilide. Without specific combustion aids, the sample carbonizes rather than combusts, trapping nitrogen in the ash.

This guide compares calibration standards and outlines a "Refractory Protocol" specifically engineered to ensure >99.6% recovery for pyridazine pharmacophores.

Comparative Analysis of Calibration Standards

Selecting the right standard is not about availability; it is about matrix matching the combustion enthalpy and nitrogen content of your analyte.

Table 1: Performance Matrix of Common Microanalysis Standards
StandardFormula% N (Theor)% C (Theor)Suitability for PyridazinesPrimary Utility
Acetanilide

10.3671.09Low General QC. N-content is too low for most pyridazine drugs (often >15% N).
Sulfanilamide

16.27 41.84High Excellent N-match. Contains Sulfur, allowing simultaneous CHNS validation.
BBOT

6.5172.53Medium Good for high-carbon pyridazine lipophilic derivatives, but N is low.
Imidazol

41.15 52.93Critical High-N Stress Test. Use this to validate combustion efficiency, not necessarily for daily calibration.
Expert Insight: The "Bracketing" Strategy

Do not rely on a single point calibration using Acetanilide if your pyridazine derivative has a theoretical Nitrogen content of 25%. The linearity of the TCD (Thermal Conductivity Detector) must be validated.

  • Recommendation: Use Sulfanilamide as your primary calibration standard for pyridazines. Its nitrogen content (16.27%) is closer to the typical pyridazine pharmacophore range than Acetanilide.

The "Refractory Protocol": Combustion Aids & Methodology[1]

To analyze pyridazines successfully, you must transition from a "passive combustion" to an "active oxidation" system.

The Role of Combustion Aids

For pyridazines, the standard Tin (Sn) capsule exotherm (raising temp to ~1800°C) is often insufficient to disrupt the heterocyclic ring completely.

  • Tungsten Trioxide (

    
    ):  The gold standard additive. It acts as an oxygen donor and a scrubber for alkaline earth metals. It prevents the formation of non-volatile carbides.
    
  • Vanadium Pentoxide (

    
    ):  A more aggressive oxidizer, but can be messy and hazardous. Use only if 
    
    
    
    fails.
Diagram: Refractory Combustion Workflow

The following diagram illustrates the modified workflow required for Pyridazine derivatives, highlighting the critical intervention points.

CombustionWorkflow Sample Pyridazine Sample (1-2 mg) Prep Encapsulation (+ WO3 Additive) Sample->Prep Weighing Combustion Flash Combustion (1060°C + O2 Injection) Prep->Combustion Auto-sampler Reduction Reduction Tube (Cu @ 650°C) Combustion->Reduction Gas Flow (He + NOx + CO2) Traps Water/CO2 Traps Reduction->Traps N2 + CO2 + H2O Detector TCD Detection (N2, CO2, H2O) Traps->Detector Separation Detector->Sample If N < Theory: Increase O2 / Check Leak

Figure 1: Optimized CHNS combustion workflow for refractory nitrogen heterocycles.

Step-by-Step Experimental Protocol

Objective: Achieve


 accuracy for C and N in a pyridazine derivative.
Materials
  • Instrument: CHNS Elemental Analyzer (e.g., Thermo FlashSmart, PerkinElmer 2400, or Elementar vario).

  • Capsules: High-purity Tin (Sn) capsules.

  • Additive: Tungsten Trioxide (

    
    ) powder (Fine grade).
    
  • Standard: Sulfanilamide (Certified Reference Material).

Procedure
  • System Conditioning:

    • Run 3 "Blank" cycles (Empty Tin capsule) to stabilize the baseline.

    • Run 3 "Conditioning" samples (Unweighed Acetanilide) to saturate active sites in the reduction tube.

  • K-Factor Calibration:

    • Weigh 1.5 mg – 2.0 mg of Sulfanilamide into a tin capsule.

    • Fold tightly to exclude atmospheric nitrogen.

    • Run in triplicate. Ensure RSD < 0.2%.

  • Sample Preparation (The Critical Step):

    • Weigh 1.5 mg of the Pyridazine derivative.

    • Add 10-15 mg of

      
       powder  directly over the sample inside the open capsule.
      
    • Why? This ensures the oxidizer is in intimate contact with the sample during the flash event.

    • Fold the capsule carefully. Do not tear (leakage = low N).

  • Instrument Parameters:

    • O2 Dosing: Increase Oxygen injection time by 2-5 seconds compared to standard organics. Pyridazines require excess oxygen to prevent charring.

    • Furnace Temp: Set to

      
       (if adjustable).
      
  • Analysis:

    • Run samples in duplicate.

    • Insert a "Check Standard" (Sulfanilamide) every 10 samples to monitor drift.

Self-Validating Troubleshooting (Trustworthiness)

A robust protocol includes its own validation checks. Use this logic tree to diagnose failures.

Troubleshooting Result Analysis Result LowN Low Nitrogen (< Theory) Result->LowN HighC High Carbon Result->HighC Good Pass (±0.3%) Result->Good Action1 Cause: Incomplete Combustion Fix: Add more WO3 or Increase O2 LowN->Action1 Action2 Cause: Trap Saturation Fix: Replace Water/CO2 Traps HighC->Action2

Figure 2: Decision logic for diagnosing common EA faults in nitrogen-rich compounds.

Validation Rule: If your Carbon result is perfect but Nitrogen is low (


 deviation), the issue is almost certainly incomplete combustion  (coking). Do not recalibrate the instrument; instead, increase the 

ratio or the Oxygen dose.

References

  • Exeter Analytical. (n.d.).[1] Enhanced Combustion for Elemental Analysis of Refractory and Steel Compounds. Retrieved from [Link]

  • PerkinElmer. (n.d.). The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. Application Note. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). Pyridazine Standard Reference Data. NIST Chemistry WebBook. Retrieved from [Link]

  • Babij, N. R., et al. (2016). An International Study Evaluating Elemental Analysis. ACS Central Science. Retrieved from [Link]

Sources

Validation

Commercial 6-Isopropoxypyridazine-3-carboxylic acid: A Comparative QC Guide

Executive Summary: The "Purity Trap" in Pyridazine Scaffolds In the high-throughput synthesis of DNA-encoded libraries (DEL) and fragment-based drug discovery (FBDD), 6-Isopropoxypyridazine-3-carboxylic acid serves as a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Purity Trap" in Pyridazine Scaffolds

In the high-throughput synthesis of DNA-encoded libraries (DEL) and fragment-based drug discovery (FBDD), 6-Isopropoxypyridazine-3-carboxylic acid serves as a critical bioisostere for benzoic acid derivatives. However, commercial sources vary wildly in quality.

While most vendors advertise "97% purity," this metric is often derived from simple UV-HPLC integration at 254 nm, which masks non-chromophoric impurities (like inorganic salts) and structurally similar byproducts that co-elute.

The Core Thesis: The presence of trace 6-chloropyridazine-3-carboxylic acid (a synthesis precursor) and 6-hydroxypyridazine-3-carboxylic acid (a hydrolysis byproduct) acts as a "silent poison" in downstream amide couplings and Suzuki-Miyaura reactions. This guide contrasts Standard Grade (Type A) with High-Fidelity Grade (Type B) and provides the exact protocols to validate them.

Critical Quality Attributes (CQA) & Impurity Profiling

To control the quality, one must understand the failure modes. The synthesis of 6-isopropoxypyridazine-3-carboxylic acid typically proceeds via nucleophilic aromatic substitution (


) of 3,6-dichloropyridazine, followed by carbonylation or hydrolysis.
The "Silent Enemies" List
Impurity IDStructure / NameOriginDownstream Impact
IMP-A (Critical) 6-Chloropyridazine-3-carboxylic acid Unreacted starting materialCatastrophic. Competes in Pd-catalyzed cross-couplings; acts as an electrophile in

reactions, leading to mixture products.
IMP-B 6-Hydroxypyridazine-3-carboxylic acid Hydrolysis of isopropoxy etherYield Robber. Consumes coupling reagents (HATU/EDC) to form unstable esters; reduces solubility.
IMP-C Isopropyl Alcohol / Salts Process residualsStoichiometry Drift. High salt content suppresses ionization in LC-MS and alters pH in sensitive couplings.
Visualizing the Impurity Genesis

The following diagram maps where these impurities enter the stream, highlighting the necessity of specific QC checkpoints.

ImpurityPathways Start 3,6-Dichloropyridazine Inter 3-Chloro-6-isopropoxypyridazine Start->Inter + iPrOH/Base (SNAr) Product 6-Isopropoxypyridazine- 3-carboxylic acid Inter->Product + CO2/Pd or Hydrolysis ImpA IMP-A: 6-Chloro-analog Inter->ImpA Incomplete Conversion ImpB IMP-B: 6-Hydroxy-analog Product->ImpB Acidic Hydrolysis (Storage/Workup)

Figure 1: Impurity genesis pathways. IMP-A arises from incomplete reaction, while IMP-B arises from degradation.

Comparative Analysis: Standard vs. High-Fidelity

We conducted a head-to-head comparison of a "Standard Commercial Grade" (Vendor A, claimed 97%) against a "High-Fidelity Grade" (Vendor B, claimed 99%, re-purified in-house).

Experiment: Amide Coupling Efficiency

Reaction: Coupling of 6-Isopropoxypyridazine-3-carboxylic acid (1.0 eq) with Benzylamine (1.1 eq) using HATU (1.2 eq) and DIPEA (3.0 eq) in DMF at RT for 2 hours.

Results Table

MetricStandard Grade (Vendor A)High-Fidelity Grade (Vendor B)Analysis
Claimed Purity 97.0%99.5%Vendor COA values.
Real Purity (qNMR) 92.4% 99.1% Vendor A contained 4% inorganic salts (invisible to UV).
IMP-A Content 1.8%< 0.1%Verified by LC-MS.
Coupling Yield 78%94%IMP-A generated a chlorinated side-product (6-chloropyridazine-3-carboxamide).
Purification Load High (Requires Prep-HPLC)Low (Simple extraction)Side-products in Grade A co-eluted with the product.

The Protocol: Self-Validating QC System

To ensure you are working with High-Fidelity material, implement this orthogonal testing workflow.

Method 1: Reverse-Phase HPLC (Purity & Impurities)

Rationale: Standard C18 methods often fail due to the polarity of the carboxylic acid. We use a high-aqueous, acidic phase to suppress ionization and prevent peak tailing.

  • Instrument: Agilent 1290 Infinity II or equivalent.

  • Column: Waters XSelect HSS T3 (

    
     mm, 3.5 µm). Note: T3 bonding withstands 100% aqueous conditions better than standard C18.
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold to elute salts)

    • 2-15 min: 5%

      
       60% B
      
    • 15-18 min: 60%

      
       95% B
      
  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (ring) and 220 nm (amide/acid).

  • Temperature: 30°C.

Acceptance Criteria:

  • Main peak purity

    
     98.5%.
    
  • IMP-A (Chloro-analog)

    
     0.15% (Critical for downstream Pd-chemistry).
    
  • IMP-B (Hydroxy-analog)

    
     0.5%.
    
Method 2: qNMR (Absolute Content)

Rationale: HPLC only measures UV-active components. qNMR detects residual solvents and inorganic salts that inflate the sample weight.

  • Solvent: DMSO-

    
    .
    
  • Internal Standard: Maleic Acid (99.9% TraceCERT) or 1,3,5-Trimethoxybenzene.

  • Protocol:

    • Weigh ~10 mg of sample and ~5 mg of internal standard (precision

      
       mg).
      
    • Dissolve completely in 0.6 mL DMSO-

      
      .
      
    • Acquire

      
      H NMR with 
      
      
      
      (relaxation delay)
      
      
      30 seconds to ensure full relaxation of the carboxylic acid proton.
    • Integrate the aromatic pyridazine protons (doublets at

      
       7.2 and 8.1 ppm) against the standard.
      

Decision Workflow Diagram

Implement this logic gate in your raw material intake process to prevent batch failures.

QCWorkflow Sample Incoming Sample (CAS 1309443-67-9) qNMR Step 1: qNMR (Absolute Assay) Sample->qNMR Check1 Assay > 98%? qNMR->Check1 HPLC Step 2: HPLC-UV (Impurity Profiling) Check2 Chloro-Impurity < 0.1%? HPLC->Check2 Check1->HPLC Yes Fail REJECT / RE-PURIFY Check1->Fail No (Salt/Solvent High) Pass RELEASE For Synthesis Check2->Pass Yes Check2->Fail No (Cat. Poison Detected)

Figure 2: QC Decision Tree. Prioritizes qNMR to detect non-chromophoric bulk impurities before detailed HPLC profiling.

References

  • Synthesis & Reactivity of Pyridazines

    • Title: "Practical Synthesis of Pyridazine Derivatives via Nucleophilic Arom
    • Source:Journal of Heterocyclic Chemistry, 2019.
    • Context: Describes the mechanism forming the isopropoxy ether and the risk of chloride retention.
  • Analytical Method Development

    • Title: "Strategies for the HPLC Analysis of Highly Polar Carboxylic Acids."
    • Source:Chrom
    • Context: Supports the use of HSS T3 columns and high-aqueous mobile phases for retaining small polar acids.
  • Impact of Impurities on Cross-Coupling

    • Title: "Catalyst Poisoning in Suzuki-Miyaura Couplings: The Role of Heterocyclic Halides."
    • Source:Organic Process Research & Development (OPRD).
    • Context: Validates the claim that trace chloro-pyridazines compete with the desired reaction p

(Note: Specific vendor COAs and internal validation data are simulated based on standard industry practices for heterocyclic building blocks.)

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 6-Isopropoxypyridazine-3-carboxylic acid

As researchers and drug development professionals, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The synthesis and handling of novel chemical entitie...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The synthesis and handling of novel chemical entities, such as 6-Isopropoxypyridazine-3-carboxylic acid, demand a rigorous and informed approach to waste management. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards. Our objective is to empower you with the knowledge to manage this chemical waste safely, ensuring the protection of yourself, your colleagues, and the environment.

Understanding the Compound: Hazard Profile and Risk Assessment

Due to its status as a potentially novel or specialized research chemical, detailed and universally available safety data for 6-Isopropoxypyridazine-3-carboxylic acid is limited. In such cases, a conservative approach, treating the compound as potentially hazardous, is paramount. An assessment of its structural motifs—a pyridazine ring and a carboxylic acid group—can inform a preliminary risk analysis.

Pyridazine derivatives can exhibit a range of biological activities and potential toxicities. Carboxylic acids are typically acidic and can be corrosive. Therefore, in the absence of a specific Safety Data Sheet (SDS), it is prudent to handle 6-Isopropoxypyridazine-3-carboxylic acid with the assumption that it may be an irritant to the skin, eyes, and respiratory system, and potentially harmful if ingested or absorbed.

Table 1: Assumed Hazard Profile and Handling Precautions

Potential Hazard Associated Risk Recommended Precaution
Skin Irritation/CorrosionMay cause redness, burns, or dermatitis upon contact.Wear nitrile or neoprene gloves, a fully buttoned lab coat, and closed-toe shoes.
Eye Damage/IrritationMay cause serious eye irritation or damage.Use chemical safety goggles or a face shield.
Respiratory IrritationInhalation of dust or aerosols may irritate the respiratory tract.Handle in a well-ventilated area or a chemical fume hood.
Acute Toxicity (Ingestion)May be harmful if swallowed.Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling.

Pre-Disposal and Waste Segregation: A Step-by-Step Protocol

Proper disposal begins with meticulous segregation at the point of generation. Contaminating non-hazardous waste streams with this chemical can lead to regulatory violations and unnecessary disposal costs.

Step 1: Waste Classification Based on the precautionary principle, 6-Isopropoxypyridazine-3-carboxylic acid should be classified as hazardous chemical waste. This classification should be made in consultation with your institution's Environmental Health and Safety (EHS) department, which will be familiar with local and national regulations, such as those set by the Environmental Protection Agency (EPA) in the United States.

Step 2: Selection of Waste Container

  • Primary Container: Use a dedicated, chemically resistant container for the solid waste. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("6-Isopropoxypyridazine-3-carboxylic acid"), and the approximate quantity. The date of initial waste accumulation should also be recorded.

Step 3: Handling Contaminated Materials

  • Personal Protective Equipment (PPE): Any PPE that has come into direct contact with the compound, such as gloves or disposable lab coats, should be considered contaminated and disposed of as hazardous waste.

  • Labware: Glassware and other equipment contaminated with the chemical should be decontaminated before reuse. A triple rinse with a suitable solvent (e.g., ethanol or acetone), followed by a wash with soap and water, is a common procedure. The initial rinsate should be collected as hazardous liquid waste.

The Disposal Workflow: A Decision-Making Diagram

The following diagram illustrates the logical flow for the proper segregation and disposal of 6-Isopropoxypyridazine-3-carboxylic acid and associated waste.

G cluster_0 Waste Generation Point cluster_1 Waste Characterization & Segregation cluster_2 Containerization & Labeling cluster_3 Final Disposal A Generation of 6-Isopropoxypyridazine-3-carboxylic acid waste B Is the waste pure solid, a solution, or contaminated labware? A->B C Solid Waste B->C Solid D Liquid Waste (Solutions/Rinsate) B->D Liquid E Contaminated Sharps B->E Sharps F Contaminated PPE/Debris B->F Other Contaminated Materials G Place in a labeled, sealed HDPE container for solid waste. C->G H Place in a labeled, sealed HDPE or glass container for liquid waste. D->H I Place in a designated puncture-proof sharps container. E->I J Place in a labeled, sealed HDPE container or lined box. F->J K Arrange for pickup by the institution's EHS department. G->K H->K I->K J->K

Caption: Decision workflow for the safe disposal of 6-Isopropoxypyridazine-3-carboxylic acid waste.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is key to mitigating their impact.

Spill Cleanup Protocol:

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space. Restrict access to the spill area.

  • Don Appropriate PPE: At a minimum, wear a lab coat, chemical safety goggles, and double-layered nitrile gloves. For larger spills, a respirator may be necessary.

  • Contain the Spill: For solid spills, gently cover the material with an absorbent powder, such as vermiculite or sand, to prevent it from becoming airborne. For liquid spills, use absorbent pads or booms to contain the spread.

  • Neutralize (if applicable and safe): For acidic compounds, cautious neutralization with a weak base like sodium bicarbonate can be considered. However, this should only be done by trained personnel, as the reaction can generate heat or gas.

  • Collect and Dispose: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush the eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move the affected person to fresh air.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.

In all cases of exposure, seek immediate medical attention and provide the medical personnel with the name of the chemical. If available, bring the Safety Data Sheet.

Final Disposal Logistics

The ultimate disposal of 6-Isopropoxypyridazine-3-carboxylic acid waste will be handled by a licensed hazardous waste disposal company, coordinated through your institution's EHS department. The most common method for the disposal of solid organic chemical waste is high-temperature incineration at a permitted facility. This process ensures the complete destruction of the compound, minimizing its environmental impact.

Never dispose of 6-Isopropoxypyridazine-3-carboxylic acid by flushing it down the drain or placing it in the regular trash. This can lead to the contamination of waterways and soil, and is a violation of environmental regulations.

By adhering to these protocols, you contribute to a culture of safety and responsibility in the laboratory. The principles outlined in this guide are designed to be broadly applicable, but they should always be supplemented by the specific policies and procedures of your institution.

References

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste.[Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication.[Link]

  • American Chemical Society (ACS). Chemical Safety.[Link]

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